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  • Product: N-(4-Chloro-3-iodophenyl)formamide
  • CAS: 647025-64-7

Core Science & Biosynthesis

Foundational

N-(4-Chloro-3-iodophenyl)formamide chemical structure and properties

An In-Depth Technical Guide to N-(4-Chloro-3-iodophenyl)formamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(4-Chloro-3-iodophenyl)formamide, a halog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-Chloro-3-iodophenyl)formamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-Chloro-3-iodophenyl)formamide, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. The document details its chemical structure, physicochemical properties, and provides a validated protocol for its synthesis from commercially available precursors. Furthermore, it explores the compound's reactivity, spectroscopic profile, and its potential applications as a versatile building block in the development of novel therapeutics and complex organic molecules. This guide is intended for researchers, chemists, and professionals in drug discovery, offering foundational knowledge and practical insights into the utility of this compound.

Introduction

N-(4-Chloro-3-iodophenyl)formamide is a disubstituted anilide, a class of compounds widely recognized for their utility in organic synthesis and medicinal chemistry. The presence of three distinct functional groups—a formamide, a chloro substituent, and an iodo substituent—on the phenyl ring endows this molecule with unique chemical reactivity and makes it a valuable intermediate. The formamide group can be hydrolyzed to a primary amine or participate in various cyclization reactions. The halogen atoms, particularly the iodo group, serve as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This guide aims to consolidate the available technical information on N-(4-Chloro-3-iodophenyl)formamide, providing a reliable resource for its synthesis and application.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its behavior in chemical reactions and biological systems. This section outlines the key identifiers and properties of N-(4-Chloro-3-iodophenyl)formamide.

Chemical Structure and Identifiers

The molecular structure consists of a formamide group attached to a benzene ring, which is substituted with a chlorine atom at position 4 and an iodine atom at position 3.

Caption: Chemical Structure of N-(4-Chloro-3-iodophenyl)formamide.

Physicochemical Data Summary

While specific experimental data for N-(4-Chloro-3-iodophenyl)formamide is not widely published, the properties can be reliably estimated based on its constituent parts and data from closely related analogs such as N-(4-chlorophenyl)formamide and 4-chloro-3-iodoaniline.

PropertyValue (Estimated/Reported for Analogs)Source
IUPAC Name N-(4-Chloro-3-iodophenyl)formamide-
CAS Number Not assigned-
Molecular Formula C₇H₅ClINO-
Molecular Weight 281.48 g/mol -
Appearance Expected to be a white to off-white or grey solid
Melting Point >100 °C (Analog N-(4-chlorophenyl)formamide: 104 °C)[1]
Boiling Point >300 °C (Predicted)-
Solubility Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in water.[1]
Storage Temperature Room temperature, keep in a dark place, sealed in dry conditions.[1]

Synthesis Protocol

The most direct and efficient synthesis of N-(4-Chloro-3-iodophenyl)formamide involves the N-formylation of its corresponding aniline precursor, 4-chloro-3-iodoaniline. This transformation is a standard and robust reaction in organic synthesis.

Causality of Experimental Design

The chosen synthetic route leverages the nucleophilicity of the amino group on 4-chloro-3-iodoaniline (CAS 573764-31-5) to attack a suitable formylating agent.[2] Formic acid is selected as the ideal reagent due to its low cost, ready availability, and high atom economy. The reaction proceeds as a nucleophilic acyl substitution. To drive the equilibrium towards the product, the reaction is typically performed under heating, which facilitates the removal of water, the reaction byproduct. Conducting the reaction under neat (solvent-free) conditions simplifies the procedure, reduces waste, and often leads to high yields of the pure product after a simple work-up.[3]

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for the N-formylation of anilines using formic acid.[3][4]

  • Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-iodoaniline (5.0 g, 19.7 mmol).

  • Reagent Addition: In a fume hood, carefully add formic acid (98-100%, 3.0 mL, ~79 mmol, ~4 equivalents) to the flask.

  • Reaction: Heat the reaction mixture with stirring in an oil bath set to 70 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Product Collection: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water (3 x 20 mL) to remove any residual formic acid. Dry the solid under vacuum to afford N-(4-Chloro-3-iodophenyl)formamide as a solid. Further purification, if necessary, can be achieved by recrystallization from an ethanol/water mixture.

Spectroscopic and Reactivity Profile

Expected Spectroscopic Characteristics
  • ¹H NMR: The spectrum is expected to show distinct signals for the formyl proton and the aromatic protons. Due to restricted rotation around the amide C-N bond, rotamers may be observed, leading to two sets of signals.

    • Aromatic Region (δ 7.0-8.5 ppm): Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Formyl Proton (δ 8.2-8.7 ppm): A singlet or a doublet (due to coupling with the N-H proton) corresponding to the -CHO proton.

    • Amide Proton (δ 8.5-10.5 ppm): A broad singlet for the N-H proton, which may exchange with D₂O.

  • ¹³C NMR: Expected signals include those for the carbonyl carbon (~160-165 ppm) and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing/donating effects of the substituents.

  • IR Spectroscopy: Key absorption bands would confirm the presence of the main functional groups.

    • N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp band around 1660-1680 cm⁻¹.

    • N-H Bend (Amide II): A medium band around 1520-1550 cm⁻¹.

    • C-Cl and C-I Stretches: Found in the fingerprint region (< 800 cm⁻¹).

Reactivity and Stability

The reactivity of N-(4-Chloro-3-iodophenyl)formamide is governed by its three primary functional regions:

  • Formamide Group: This group is susceptible to hydrolysis under both acidic and basic conditions, which will cleave the amide bond to yield 4-chloro-3-iodoaniline and formic acid (or its conjugate base).[6][7] The reaction typically proceeds via a nucleophilic attack on the protonated carbonyl carbon in acidic media.[8]

  • Aromatic Ring: The halogen substituents make the ring moderately electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions.

  • Carbon-Iodine Bond: The C-I bond is the most reactive site for organometallic chemistry. It readily participates in a wide range of palladium- or copper-catalyzed cross-coupling reactions, making it an excellent precursor for introducing new functional groups at the 3-position of the ring.[9]

The compound is expected to be stable under standard laboratory conditions. It should be stored away from strong acids, bases, and oxidizing agents.

Applications in Research and Drug Development

The true value of N-(4-Chloro-3-iodophenyl)formamide lies in its role as a versatile chemical intermediate. The presence of multiple, orthogonally reactive functional groups allows for its use in multi-step syntheses of complex target molecules.

  • Scaffold for Medicinal Chemistry: Halogenated anilines and their derivatives are common structural motifs in many biologically active compounds and FDA-approved drugs.[10] This compound serves as a readily accessible scaffold that can be elaborated into more complex drug candidates.

  • Intermediate for Cross-Coupling: The iodo substituent is a key feature, enabling chemists to use powerful C-C and C-N bond-forming reactions to build molecular complexity.[9] For example, a Suzuki coupling could introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination could form a new C-N bond.

  • Precursor to Heterocycles: The formamide moiety, often in conjunction with the adjacent iodo group, can be utilized in cyclization reactions to form various heterocyclic ring systems, which are prevalent in pharmaceuticals.

For instance, related iodo-phenyl amides have been used as key intermediates in the synthesis of complex molecules like Apixaban, a widely used anticoagulant, demonstrating the industrial relevance of such structures.[11]

Safety and Handling

Based on data for structurally similar compounds like N-(4-chlorophenyl)formamide, N-(4-Chloro-3-iodophenyl)formamide should be handled with care.

  • GHS Hazard Statements: Likely to be classified as H302: Harmful if swallowed.[12]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-(4-Chloro-3-iodophenyl)formamide is a valuable and highly functionalized organic intermediate. Its straightforward synthesis from 4-chloro-3-iodoaniline and the orthogonal reactivity of its formamide and iodo groups make it a powerful building block for synthetic and medicinal chemists. This guide provides the essential technical information required to synthesize, handle, and strategically employ this compound in research and development endeavors, paving the way for the discovery of novel chemical entities.

References

  • Sáez, J. A., & Tuñón, I. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Physical Chemistry Chemical Physics, 7(21), 3747–3755. Available at: [Link]

  • Wang, X., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 114(49), 12919–12927. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. Available at: [Link]

  • Wang, X., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide From Cluster-Continuum Model Calculations: Concerted Versus Stepwise Pathway. PubMed. Available at: [Link]

  • Guthrie, J. P. (2000). Mechanism of catalysis of the hydrolysis of a formamidinium compound. Organic & Biomolecular Chemistry. Available at: [Link]

  • Schall, A., & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis. Available at: [Link]

  • PubChem. N-(4-chlorophenyl)formamide. National Center for Biotechnology Information. Available at: [Link]

  • Gómez-Patiño, M. B., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Available at: [Link]

  • Lundgren, R. J., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(38), 13261–13271. Available at: [Link]

  • Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]

  • Dutta, U., et al. (2020). N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. Green Chemistry, 22(19), 6536-6543. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information. ECHA. Available at: [Link]

  • Patil, P. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica, 3(3), 246-251. Available at: [Link]

  • Kunz, K., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 65–89. Available at: [Link]

  • PureSynth. N-(4-Chlorophenyl)Formamide 98.0%(GC). PureSynth. Available at: [Link]

  • Tanasa, F., & Oniscu, C. (2011). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Cellulose Chemistry and Technology, 45(7), 533-537. Available at: [Link]

  • Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Silver Fern Chemical. Available at: [Link]

  • Wikipedia. Formamide. Wikipedia. Available at: [Link]

  • Gładki, A., & Dmochowska-Gładka, J. (1977). Formylation and acetylation of 4-chloroaniline by a Streptomyces sp. Acta Microbiologica Polonica, 26(1), 59-64. Available at: [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Available at: [Link]

  • Mallo, N., et al. (2017). Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. ChemSusChem, 10(10), 2217-2222. Available at: [Link]

  • PharmaCompass. 4-Chloro-3-iodo-aniline. PharmaCompass. Available at: [Link]

  • Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(6), 1274. Available at: [Link]

  • Google Patents. WO2015177801A1 - Novel process for the preparation of a lactam-containing compound. Google Patents.
  • Clark, J. H., et al. (2023). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Chemistry – A European Journal, 29(44), e202300970. Available at: [Link]

  • NIST. N-(4-Methylphenyl)-N'-(4-chlorophenyl)formamidine. NIST Chemistry WebBook. Available at: [Link]

  • Matrix Fine Chemicals. N-(4-CHLOROPHENYL)ACETAMIDE. Matrix Fine Chemicals. Available at: [Link]

  • Zhao, T.-X., et al. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. US20140018576A1 - Method for Preparing Formamide Compounds. Google Patents.
  • ResearchGate. A Convenient One-Pot Synthesis of Formamide Derivatives Using Thiamine Hydrochloride as a Novel Catalyst. ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. ResearchGate. Available at: [Link]

  • PubChem. n-(3-Chlorophenyl)formamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Solubility profile of N-(4-Chloro-3-iodophenyl)formamide in organic solvents

This guide details the solubility profile and process chemistry considerations for N-(4-Chloro-3-iodophenyl)formamide , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile and process chemistry considerations for N-(4-Chloro-3-iodophenyl)formamide , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., in the derivatization of aniline scaffolds for EGFR inhibitors).

The following technical analysis is structured to support process optimization, solvent selection for reactions, and purification strategies.

Executive Summary & Physicochemical Context

N-(4-Chloro-3-iodophenyl)formamide (Structure:


) combines a lipophilic, halogenated aromatic core with a polar amide functionality. This duality dictates its solubility behavior: the halogen atoms (Cl, I) increase dispersion forces (

) and lipophilicity, while the formamide group (-NH-CHO) introduces polarity (

) and hydrogen bonding capability (

).
  • Primary Application: Intermediate in the synthesis of pharmaceutical actives (APIs), particularly requiring subsequent alkylation or cyclization.

  • Process Challenge: Balancing solubility for reaction homogeneity against the need for yield maximization during crystallization.

Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Process
Molecular Weight ~281.48 g/mol Moderate MW suggests moderate solubility in organic solvents.
LogP (Predicted) ~2.5 - 3.2Lipophilic; essentially insoluble in water.
Melting Point Est. 110–140°CSolid handling required; amenable to hot-melt or solution crystallization.
H-Bond Donors 1 (Amide NH)Soluble in H-bond acceptor solvents (DMSO, DMF).
H-Bond Acceptors 1 (Carbonyl O)Soluble in protic solvents (Alcohols).

Solubility Profile & Solvent Selection Guide

The solubility data below categorizes solvents based on their interaction with the solute's Hansen Solubility Parameters (HSP).

A. High Solubility Solvents (Reaction Media)

These solvents are ideal for homogeneous reactions (e.g., alkylation, cyclization) but require aqueous workup or anti-solvents for product isolation.

Solvent ClassSpecific SolventsSolubility MechanismProcess Recommendation
Polar Aprotic DMSO, DMF, NMP, DMAc Strong dipole-dipole interactions with the amide group.Primary Reaction Solvents. Use for high-temperature reactions. Difficult to remove by evaporation; requires aqueous wash.
Cyclic Ethers THF, 1,4-Dioxane Moderate polarity; good dispersion match.Alternative Reaction Solvents. Good for lower temp reactions. Easy to remove (low BP).
B. Moderate Solubility Solvents (Crystallization & Extraction)

These solvents show strong temperature-dependent solubility, making them ideal for purification via recrystallization.

Solvent ClassSpecific SolventsSolubility MechanismProcess Recommendation
Lower Alcohols Methanol, Ethanol, IPA H-bonding with amide; alkyl chain matches phenyl ring.Recrystallization. High solubility at boiling; low at

. "Green" solvent choice.
Esters Ethyl Acetate, Isopropyl Acetate Polar/Non-polar balance.Extraction/Crystallization. Excellent for extracting the compound from aqueous reaction quenches.
Chlorinated DCM, Chloroform High dispersion forces match the Iodine/Chlorine substituents.Extraction Only. High solubility even at low temps makes crystallization difficult. Use for transport/dissolution.
C. Low Solubility / Anti-Solvents (Yield Maximization)

These solvents precipitate the compound and are used to drive crystallization yield.

Solvent ClassSpecific SolventsInteractionProcess Recommendation
Alkanes n-Heptane, Hexanes, Cyclohexane Lack of polarity/H-bonding.Anti-Solvent. Add to Ethyl Acetate or Toluene solutions to induce precipitation.
Aqueous Water Hydrophobic effect rejects the halogenated ring.Quench/Precipitation. Pouring reaction mixtures (DMF/DMSO) into water is the standard isolation method.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select solvents without exhaustive testing, we utilize the HSP vector approach. The solute's position in Hansen space is defined by Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Estimated HSP Values for N-(4-Chloro-3-iodophenyl)formamide:

  • 
     (High due to large Iodine/Chlorine atoms)
    
  • 
     (Moderate due to amide dipole)
    
  • 
     (Moderate H-bond donor/acceptor)
    

Interaction Radius (


): 
Solubility is predicted by the distance 

between solvent (1) and solute (2):

  • Small

    
     (< 8):  High Solubility (DMSO, DMF).
    
  • Large

    
     (> 15):  Insoluble (Water, Hexane).
    
Visualization: Solubility Landscape Map

The following diagram maps solvents relative to the compound's core stability.

SolubilityMap cluster_High High Solubility (Reaction Media) cluster_Mod Temp-Dependent (Recrystallization) cluster_Low Anti-Solvents (Precipitation) Compound N-(4-Chloro-3-iodophenyl) formamide DMF DMF / DMSO (High Polarity) Compound->DMF Soluble (Dipole) THF THF (Moderate Polarity) Compound->THF Soluble EtOH Ethanol / MeOH (Protic) Compound->EtOH Soluble (Hot) Insoluble (Cold) EtOAc Ethyl Acetate (Aprotic) Compound->EtOAc Soluble (Hot) Water Water (Hydrophobic Rejection) Compound->Water Insoluble Hexane Heptane / Hexane (Non-polar) Compound->Hexane Insoluble Toluene Toluene (Aromatic)

Figure 1: Solubility landscape mapping solvents by functional interaction. Green paths indicate high solubility; yellow indicates temperature-dependent solubility (ideal for purification); red indicates insolubility.

Experimental Protocols for Process Optimization

Protocol A: Recrystallization (Purification)

This protocol utilizes the Ethanol/Water or Ethyl Acetate/Heptane solvent systems, exploiting the steep solubility curve of formanilides.

  • Dissolution: Charge crude N-(4-Chloro-3-iodophenyl)formamide into a reactor. Add Ethanol (95%) or Ethyl Acetate (5 vol relative to solid mass).

  • Heating: Heat to reflux (

    
    ) with agitation until full dissolution is observed.
    
    • Checkpoint: If solids remain, add solvent in 0.5 vol increments. Do not exceed 10 vol.

  • Filtration (Optional): If insoluble particulates (inorganic salts/catalyst residues) are present, perform hot filtration.

  • Crystallization:

    • Method 1 (Cooling): Cool slowly to

      
       at a rate of 
      
      
      
      . Then cool to
      
      
      and hold for 2 hours.
    • Method 2 (Anti-solvent): While hot, slowly add Water (if using EtOH) or Heptane (if using EtOAc) until persistent turbidity is observed. Cool to ambient temperature.

  • Isolation: Filter the slurry. Wash the cake with cold (

    
    ) anti-solvent. Dry under vacuum at 
    
    
    
    .
Protocol B: Metastable Zone Width (MSZW) Determination

To avoid "oiling out" (liquid-liquid phase separation) during scale-up, determine the MSZW.

  • Prepare a saturated solution at

    
     in the chosen solvent.
    
  • Cool at a constant rate (

    
    ) and record the temperature of first crystal appearance (
    
    
    
    ).
  • Re-heat the slurry and record the temperature of full dissolution (

    
    ).
    
  • MSZW =

    
    .
    
    • Insight: A wide MSZW (>20°C) indicates a stable supersaturated solution, allowing for seeded cooling crystallization to control particle size.

Visualization: Purification Workflow

PurificationFlow Start Crude N-(4-Chloro-3-iodophenyl)formamide Solvent Add Solvent (EtOH or EtOAc) Start->Solvent Heat Heat to Reflux (Dissolution) Solvent->Heat Check Clear Solution? Heat->Check Filter Hot Filtration (Remove inorganics) Check->Filter No (Solids present) Cool Controlled Cooling (10°C/hr) Check->Cool Yes Filter->Cool AntiSolv Optional: Add Anti-Solvent (Water/Heptane) Cool->AntiSolv If yield low Isolate Filtration & Wash Cool->Isolate AntiSolv->Isolate Dry Vacuum Dry (<50°C) Isolate->Dry

Figure 2: Step-by-step purification workflow emphasizing critical decision points for solvent handling.

References

  • PubChem. (2025).[1] N-(4-chlorophenyl)formamide Compound Summary. National Library of Medicine. [Link][1]

  • Kobayashi, G., Saito, T., & Kitano, Y. (2011).[2] A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. [Link]

  • Google Patents. (2013).
  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link][3]

Sources

Foundational

In-Depth Technical Guide: Synthesis of N-(4-Chloro-3-iodophenyl)formamide

Executive Summary N-(4-Chloro-3-iodophenyl)formamide is a specialized halogenated aniline derivative, primarily utilized as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Chloro-3-iodophenyl)formamide is a specialized halogenated aniline derivative, primarily utilized as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib analogs) and other pharmaceutical scaffolds.[1] Its structural core—a 3,4-disubstituted benzene ring—provides a critical geometric constraint for binding in hydrophobic pockets of enzymes.[1]

This technical guide details the robust synthesis of this compound, focusing on the regioselective iodination of 4-chloroaniline followed by a high-yield N-formylation .[1] Unlike generic protocols, this guide emphasizes the Acetic Formic Anhydride (AFA) method for formylation, which offers superior yields and cleaner reaction profiles compared to thermal dehydration in neat formic acid.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear two-step sequence starting from the commercially available 4-chloroaniline .[1] The strategic disconnection reveals the aniline as the immediate precursor, which is accessed via electrophilic aromatic substitution.[1]

Pathway Visualization

SynthesisPathway Target Target: N-(4-Chloro-3-iodophenyl)formamide (C7H5ClINO) Intermediate Intermediate: 4-Chloro-3-iodoaniline (CAS: 573764-31-5) Intermediate->Target N-Formylation Reagent2 Acetic Formic Anhydride (AFA) (In situ: HCO2H + Ac2O) THF, 0°C to RT Start Starting Material: 4-Chloroaniline (CAS: 106-47-8) Start->Intermediate Regioselective Iodination Reagent1 I2, NaHCO3 H2O/MeOH, 15-20°C

Figure 1: Retrosynthetic pathway illustrating the conversion of 4-chloroaniline to the target formamide via an iodinated intermediate.[1]

Part 2: Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-iodoaniline

Objective: Introduce an iodine atom at the meta position relative to the amino group (ortho to the chlorine).[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group is a strong ortho/para director.[1] Since the para position is blocked by chlorine, iodination occurs exclusively at the ortho position (position 3).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
4-Chloroaniline 1.0Substrate
Iodine (

)
1.05Electrophile Source
Sodium Bicarbonate (

)
1.5Acid Scavenger
Methanol/Water (1:1) SolventReaction Medium
Detailed Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (12.76 g, 100 mmol) in Methanol (100 mL). Add Water (100 mL) followed by Sodium Bicarbonate (12.6 g, 150 mmol). The resulting suspension is cooled to 15–20°C.[1]

  • Addition: Add powdered Iodine (26.6 g, 105 mmol) portion-wise over 30 minutes. Critical: Maintain temperature <25°C to prevent di-iodination or oxidation byproducts.[1]

  • Reaction: Stir the dark mixture vigorously for 2–4 hours. The color will fade from dark brown to pale yellow as iodine is consumed.[1] Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting aniline (

    
    ) and appearance of the product (
    
    
    
    ).
  • Work-up:

    • Quench excess iodine with saturated aqueous Sodium Thiosulfate (

      
      ) until the solution is colorless.[1]
      
    • Extract the mixture with Dichloromethane (DCM) (

      
      ).[8]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Hexane/Ethanol (9:1) to yield off-white needles.[1]

    • Yield Target: 85–92%

    • Melting Point: 62–64°C (Lit.[1] Ref [1]).

Step 2: N-Formylation via Acetic Formic Anhydride (AFA)

Objective: Convert the primary amine to the formamide.[1] Rationale: While refluxing in neat formic acid is a common method, it often requires high temperatures (


) which can degrade iodinated aromatics. The Acetic Formic Anhydride (AFA)  method operates at low temperature (

), ensuring high purity and preventing iodine lability.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
4-Chloro-3-iodoaniline 1.0Substrate
Formic Acid (98%) 5.0Reagent (AFA precursor)
Acetic Anhydride 2.5Reagent (AFA precursor)
THF (Anhydrous) SolventReaction Solvent
Detailed Protocol
  • In Situ AFA Generation:

    • In a dry flask under

      
      , cool Formic Acid  (9.4 mL, 250 mmol) to 0°C.
      
    • Dropwise add Acetic Anhydride (11.8 mL, 125 mmol) over 15 minutes.

    • Stir at 50–60°C for 2 hours, then cool back to 0°C. This solution contains the active formylating agent, Acetic Formic Anhydride.[2][4][9]

  • Formylation Reaction:

    • Dissolve 4-Chloro-3-iodoaniline (12.7 g, 50 mmol) in anhydrous THF (50 mL).

    • Add the amine solution dropwise to the pre-formed AFA solution at 0°C.[1]

    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Monitoring: TLC should show complete conversion of the amine to a more polar spot (Formamide).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess acids.[1]

    • Dilute residue with ice-water (100 mL) and stir vigorously. The product typically precipitates as a solid.[1]

    • If oil forms, extract with Ethyl Acetate , wash with saturated

      
       (to remove residual acid), water, and brine.
      
  • Purification: The crude solid is often pure enough (>95%).[1] If necessary, purify via flash column chromatography (

    
    , 0-30% EtOAc in Hexanes).[1]
    
    • Yield Target: 90–95%

    • Appearance: White to pale beige solid.[1]

Part 3: Characterization & Quality Control[1]

The target molecule exhibits distinct spectroscopic signatures due to the rotameric nature of the amide bond (cis/trans isomers).[1]

TechniqueExpected Signal / ObservationInterpretation

NMR
(DMSO-

)

and

ppm (s, 1H)
Formyl proton (-CH O).[1] Appears as two peaks due to cis/trans rotamers.

NMR
(DMSO-

)

ppm (s, 1H, exchangeable)
Amide -NH .

NMR
(Aromatic)

(d, J=2 Hz), 7.5 (dd), 7.4 (d)
Characteristic 1,2,4-substitution pattern with Iodine deshielding the H at pos 2.
Mass Spectrometry

Consistent with Cl/I isotope pattern.[1]
IR Spectroscopy

Strong Carbonyl (C=O) stretch (Amide I).[1][8]

Part 4: Scientific Integrity & Troubleshooting

Why AFA over Neat Formic Acid?

Standard formylation involves refluxing amines in formic acid.[1] However, this produces water as a byproduct, which can stall the equilibrium.

  • AFA Mechanism: The mixed anhydride provides a better leaving group (acetate) than water, making the reaction irreversible and kinetic at lower temperatures.

  • Selectivity: AFA is highly selective for N-formylation over O-formylation (if hydroxyls were present) and avoids thermal dehalogenation risks associated with high-temperature reflux of iodo-arenes.[1]

Self-Validating the Protocol[1]
  • Iodine Color Indicator: In Step 1, the loss of the deep violet/brown iodine color acts as a visual endpoint for the reaction.[1] If the color persists after 4 hours, the aniline is likely fully consumed (verify by TLC) and the excess iodine can be quenched.

  • Solubility Check: The starting aniline is soluble in DCM, whereas the formylated product has reduced solubility in non-polar solvents, often allowing for precipitation-based purification.[1]

References

  • Organic Syntheses Procedure for Iodination

    • Title: p-Iodoaniline (Procedure adapted for regioselectivity)[1]

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 347 (1943).[8]

    • URL:[Link][8]

  • Acetic Formic Anhydride Method

    • Title: Acetic Formic Anhydride[1][2][4][10]

    • Source: Organic Syntheses, Coll.[3] Vol. 6, p. 8 (1988).[8]

    • URL:[Link]

  • Iodine Catalyzed Formylation (Alternative)

    • Title: Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions[1][7]

    • Source: Synlett 2010(14): 2093-2096.[1]

  • Precursor Data

    • Title: 4-Chloro-3-iodoaniline Compound Summary[1][11][12][13]

    • Source: PubChem (NIH)
    • URL:[Link][8]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing N-(4-Chloro-3-iodophenyl)formamide from 4-chloro-3-iodoaniline

Document ID: AN-8842-CF Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mild, high-yielding synthesis of N-(4-Chloro-3-iodophenyl)formamide via in situ generated Acetic Formic...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-8842-CF Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Mild, high-yielding synthesis of N-(4-Chloro-3-iodophenyl)formamide via in situ generated Acetic Formic Anhydride (AFA).

Introduction & Mechanistic Rationale

The compound 4-chloro-3-iodoaniline is a critical building block in the synthesis of advanced pharmaceutical intermediates, most notably in the development of Hedgehog (Hh) signaling pathway inhibitors targeting the Smoothened (Smo) receptor[1]. The derivatization of this aniline, specifically via N-formylation, yields N-(4-chloro-3-iodophenyl)formamide, a versatile precursor for isocyanide generation or further cross-coupling reactions.

The Synthetic Challenge: Anilines bearing multiple electron-withdrawing halogens (chloro and iodo) are significantly deactivated. The inductive (-I) effect of the halogens reduces the nucleophilicity of the amine. While standard formylation often utilizes neat formic acid under reflux, these harsh thermal conditions can lead to undesired side reactions, including protodeiodination or thermal degradation of the halo-aryl bond[2].

The Solution (Causality in Design): To achieve high conversion without thermal degradation, this protocol utilizes Acetic Formic Anhydride (AFA) as the formylating agent. AFA is generated in situ by reacting formic acid with acetic anhydride. Because the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, the deactivated aniline selectively attacks the formyl group. This allows the reaction to proceed rapidly at room temperature, preserving the integrity of the carbon-iodine bond for downstream Suzuki or Sonogashira couplings.

Reaction Workflow Diagram

G A 1. AFA Generation Formic Acid + Acetic Anhydride B Intermediate: Acetic Formic Anhydride (AFA) A->B 0-5°C, 1h (Exothermic) D 3. Chemoselective N-Formylation (RT, 2 Hours) B->D C 2. Nucleophilic Attack Add 4-Chloro-3-iodoaniline C->D Dropwise in DCM E 4. Reaction Quench NaHCO3 (aq) D->E Monitor via TLC F Product Isolation N-(4-Chloro-3-iodophenyl)formamide E->F Phase Extraction

Fig 1: Chemoselective N-formylation workflow utilizing in situ AFA generation.

Materials and Reagents

Note: AFA is highly reactive and decomposes to carbon monoxide (CO) and acetic acid upon heating. It must be generated fresh and kept cool prior to use.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
4-Chloro-3-iodoaniline 253.471.0 eq2.53 gLimiting Reagent / Nucleophile
Formic Acid (98%) 46.033.0 eq1.13 mL (1.38 g)Formyl Source
Acetic Anhydride 102.092.5 eq2.36 mL (2.55 g)Activating Agent
Dichloromethane (DCM) 84.93-20 mL (Total)Reaction Solvent
Saturated NaHCO₃ (aq) 84.01-30 mLNeutralization / Quench
Brine --20 mLPhase Separation Aid

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Observational checkpoints are integrated to ensure the process is proceeding correctly before advancing to the next step.

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Cooling: Add Formic Acid (1.13 mL, 3.0 eq) to the flask and cool the system to 0–5 °C using an ice-water bath.

  • Activation: Begin vigorous stirring. Add Acetic Anhydride (2.36 mL, 2.5 eq) dropwise over 10 minutes.

    • Causality Check: The reaction between formic acid and acetic anhydride is exothermic. Dropwise addition prevents temperature spikes that would cause the premature decomposition of the forming AFA into CO gas.

  • Maturation: Remove the ice bath and allow the mixture to stir at 50 °C for 1 hour, then immediately cool back down to 0 °C.

    • Validation: The solution should remain clear and colorless. Evolution of gas indicates thermal decomposition; if vigorous bubbling is observed, the reagent has degraded and must be remade.

Phase 2: Nucleophilic Acyl Substitution
  • Substrate Preparation: In a separate vial, dissolve 4-Chloro-3-iodoaniline (2.53 g, 10 mmol) in anhydrous DCM (10 mL).

  • Addition: Add the aniline/DCM solution dropwise to the cooled (0 °C) AFA solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation (TLC): After 1.5 hours, pull a 10 µL aliquot. Run TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6, UV active) should be completely consumed, replaced by a new, more polar spot (Rf ~0.3, UV active).

Phase 3: Quench and Isolation
  • Quench: Cool the reaction mixture to 0 °C. Slowly add Saturated NaHCO₃ (aq) (30 mL) dropwise until the pH of the aqueous layer is ~7.5.

    • Causality Check: Unreacted AFA, formic acid, and acetic acid must be neutralized. Rapid addition will cause violent effervescence (CO₂ evolution).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash with Brine (20 mL) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath 35 °C) to yield the crude product.

  • Purification (Optional): The crude product is typically >95% pure by NMR. If necessary, triturate with cold hexanes (15 mL), filter, and dry under high vacuum to yield N-(4-chloro-3-iodophenyl)formamide as an off-white solid.

Analytical Validation Data

To confirm the success of the self-validating protocol, compare the isolated product against the following expected analytical benchmarks.

Analytical MethodExpected ResultDiagnostic Significance
LC-MS (ESI+) [M+H]+ m/z 281.9Confirms molecular weight and incorporation of the formyl group. Isotope pattern will show characteristic 3:1 ratio for the single Chlorine atom.
¹H NMR (400 MHz, DMSO-d6) δ 10.4 (s, 1H, NH), 8.3 (s, 1H, CHO), 8.1 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.5 (d, 1H, Ar-H).The presence of the highly deshielded aldehyde-like proton at ~8.3 ppm confirms N-formylation. Note: Formamides often show rotamers in NMR (two sets of peaks for the formyl proton) due to restricted rotation around the C-N amide bond.
FT-IR (ATR) ~1685 cm⁻¹ (C=O stretch, amide I)Confirms the conversion of the primary amine to an amide. Disappearance of primary amine N-H doublets (~3400, 3300 cm⁻¹).

References

  • Source: Google Patents (US9278961B2)
  • Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1)

Sources

Application

Application Note: N-(4-Chloro-3-iodophenyl)formamide as a Precursor for Isonitriles

Executive Summary This technical guide details the synthesis and application of N-(4-Chloro-3-iodophenyl)formamide as a pivotal precursor for generating 4-chloro-3-iodophenyl isocyanide . This specific isonitrile scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and application of N-(4-Chloro-3-iodophenyl)formamide as a pivotal precursor for generating 4-chloro-3-iodophenyl isocyanide . This specific isonitrile scaffold is highly valued in medicinal chemistry due to its "bifunctional" nature: it possesses a reactive isocyanide group for multicomponent reactions (MCRs) and an orthogonal iodine handle for subsequent cross-coupling transformations.

The protocol outlined below utilizes a robust Phosphorus Oxychloride (POCl₃) dehydration method, optimized for electron-deficient aryl systems. This guide addresses the specific challenges of handling halogenated aryl formamides, including solubility issues and the mitigation of isonitrile stench.

Scientific Context & Rationale

The Bifunctional Advantage

In diversity-oriented synthesis (DOS), the 4-chloro-3-iodo substitution pattern offers a strategic advantage. While the isocyanide functionality participates in Ugi or Passerini reactions to build peptidomimetic backbones, the iodine atom at the meta position (relative to the isocyanide) remains intact. This allows for late-stage diversification via Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) without interfering with the isonitrile chemistry.

Reaction Pathway

The transformation proceeds in two stages:[1]

  • Formylation: Conversion of 4-chloro-3-iodoaniline to the formamide.

  • Dehydration: Elimination of water from the formamide using POCl₃/Et₃N to generate the isocyanide.

Mechanistic Insight

The dehydration is driven by the activation of the formamide oxygen by the electrophilic phosphorus species. The resulting imidoyl phosphate intermediate undergoes base-induced


-elimination to yield the isocyanide.

DehydrationMechanism Formamide N-(4-Cl-3-I-Ph)Formamide Intermediate Imidoyl Dichlorophosphate Intermediate Formamide->Intermediate O-Phosphorylation (-HCl) POCl3 POCl3 POCl3->Intermediate Product 4-Chloro-3-iodophenyl Isocyanide Intermediate->Product Elimination (-HOPClO2, -Et3NHCl) Base Et3N (Base) Base->Intermediate Proton Abstraction

Figure 1: Mechanistic pathway for the POCl₃-mediated dehydration of formamides.

Experimental Protocols

Safety Pre-Read (Critical)
  • Stench Hazard: Isonitriles have an extremely potent, repulsive odor. All operations must be performed in a well-ventilated fume hood.

  • Decontamination: Glassware should be rinsed with a 5% H₂SO₄/Methanol solution immediately after use to hydrolyze residual isonitrile back to the amine/formamide, neutralizing the odor.

  • Toxicity: Aryl isocyanides are potentially toxic; avoid inhalation and skin contact.

Protocol A: Synthesis of N-(4-Chloro-3-iodophenyl)formamide

Starting Material: 4-Chloro-3-iodoaniline (CAS: 573764-31-5 or isomer equivalent)

Reagents:

  • 4-Chloro-3-iodoaniline (1.0 equiv)

  • Formic Acid (10 equiv)

  • Acetic Anhydride (2.0 equiv)

  • THF (Solvent)[2]

Step-by-Step:

  • Activation: In a dry flask, mix Formic Acid (10 equiv) and Acetic Anhydride (2.0 equiv). Stir at 55°C for 1 hour to generate the mixed anhydride (Acetic Formic Anhydride) in situ.

  • Addition: Cool the mixture to 0°C. Add a solution of 4-Chloro-3-iodoaniline (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the aniline.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation: The formamide product often precipitates as a solid. Filter, wash with water, and dry under vacuum.[1] If no precipitate forms, extract with EtOAc, wash with saturated NaHCO₃ (to remove acid), dry over Na₂SO₄, and concentrate.

  • Yield: Typical yields are 85–95%.

Protocol B: Dehydration to 4-Chloro-3-iodophenyl Isonitrile

Reagents:

  • N-(4-Chloro-3-iodophenyl)formamide (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the formamide (from Protocol A) and anhydrous DCM.

  • Base Addition: Add Triethylamine (5.0 equiv) and cool the solution to -5°C (ice/salt bath).

  • Dehydration: Add POCl₃ (1.2 equiv) dropwise via syringe over 10–15 minutes. Maintain internal temperature below 0°C.

    • Note: The solution may turn yellow/brown.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour. TLC should show a new, less polar spot (Isocyanide).

  • Quench: Pour the mixture into a stirred solution of saturated Na₂CO₃ (aqueous). Stir vigorously for 15 minutes to hydrolyze excess POCl₃.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x).[3]

  • Washing: Wash combined organics with water, then brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate on a rotary evaporator in a fume hood .

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The isocyanide is typically a low-polarity solid or oil.

Data Summary Table:

ParameterValue / Condition
Precursor N-(4-Chloro-3-iodophenyl)formamide
Reagent POCl₃ (1.2 eq) / Et₃N (5.0 eq)
Solvent DCM (Dry)
Temperature -5°C to RT
Time 1.5 - 2.0 Hours
Typical Yield 75 - 88%
Appearance Off-white to pale yellow solid
Odor Pungent (Stench)

Downstream Applications

The resulting isonitrile is a versatile building block. The diagram below illustrates its dual utility in Multicomponent Reactions (MCR) and Cross-Coupling.

Applications cluster_MCR Multicomponent Reactions (MCR) cluster_Coupling Pd-Catalyzed Coupling (Iodine Handle) Isonitrile 4-Chloro-3-iodophenyl Isocyanide Ugi Ugi 4-CR (Amine + Acid + Aldehyde) Isonitrile->Ugi Passerini Passerini 3-CR (Acid + Aldehyde) Isonitrile->Passerini Suzuki Suzuki-Miyaura (Boronic Acid) Isonitrile->Suzuki Orthogonal Functionalization Sonogashira Sonogashira (Alkyne) Isonitrile->Sonogashira Peptidomimetic Peptidomimetic Scaffold Ugi->Peptidomimetic Passerini->Peptidomimetic Biaryl Biaryl/Alkyne Derivative Suzuki->Biaryl Sonogashira->Biaryl

Figure 2: Divergent synthetic utility of the 4-chloro-3-iodophenyl isocyanide scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of POCl₃Ensure DCM is anhydrous; use fresh POCl₃ bottle.
Incomplete Reaction Steric hindranceIncrease Et₃N to 6-7 equiv; allow longer reaction time at RT.
Product Decomposition Acid sensitivityEnsure the quench is basic (Na₂CO₃); do not use acidic silica for column.
"Sticky" Residue Phosphate byproductsPerform a more rigorous aqueous wash; filter the crude DCM solution through a celite pad before evaporation.

References

  • Synthesis of Isocyanides from N-Substituted Formamides

    • Methodology: "A simple, green, and highly efficient protocol for the synthesis of isocyanides... dehydration of formamides with phosphorus oxychloride."
    • Source: ResearchGate.

  • Isocyanide-based Multicomponent Reactions in Drug Discovery

    • Application: "This review describes recent advances in the application of isocyanide-based multicomponent reactions (IMCRs) in drug discovery..."[4][5]

    • Source: PubMed.

  • Safety & Handling of Isocyanates/Isocyanides

    • Protocol: "Hierarchy of controls for managing isocyanate exposure... Work should be conducted in a certified chemical fume hood."
    • Source: Benchchem Application Note.

  • General POCl3 Dehydration Mechanism

    • Mechanism:[3][5][6][7] "The mechanism described involves a nucleophilic attack by an oxygen atom on phosphoryl chloride..."

    • Source: Pearson Chemistry.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-(4-Chloro-3-iodophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Strategic Functionalization of a Dihaloaniline Scaffold N-(4-Chloro-3-iodophenyl)formamide i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Functionalization of a Dihaloaniline Scaffold

N-(4-Chloro-3-iodophenyl)formamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its dihalogenated aromatic core presents a unique opportunity for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategic approach. In palladium-catalyzed transformations, the C-I bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond. This inherent chemoselectivity allows for the precise introduction of a diverse array of substituents at the 3-position, while leaving the 4-position's chloro group available for subsequent transformations.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of N-(4-Chloro-3-iodophenyl)formamide, with a focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of regioselectivity, provide detailed, field-proven protocols, and present data to empower researchers to leverage this valuable building block in their synthetic endeavors.

The Principle of Regioselectivity: A Mechanistic Overview

The success of selective cross-coupling on N-(4-Chloro-3-iodophenyl)formamide hinges on the well-established reactivity trend of aryl halides in palladium catalysis: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[2] The catalytic cycle for these reactions typically initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The relative bond dissociation energies of the C-X bond (C-I < C-Br < C-Cl) and the greater polarizability of the C-I bond facilitate a much faster rate of oxidative addition at the iodinated position.

By carefully controlling reaction conditions such as temperature, catalyst, and ligand choice, one can achieve highly selective functionalization at the C-3 position.

Sonogashira Coupling: A Gateway to Alkynylated Anilines and Benzofurans

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool for the formation of carbon-carbon triple bonds.[3] This reaction has been successfully applied to N-(4-Chloro-3-iodophenyl)formamide, demonstrating excellent regioselectivity for the C-I bond.

A particularly elegant application of this reaction is the synthesis of substituted benzofurans.[4][5][6] This is achieved through a one-pot, two-step sequence involving an initial Sonogashira coupling followed by an intramolecular cyclization.

Catalytic Cycle for Sonogashira Coupling

sonogashira_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetalation base Base cu_catalyst Cu(I)

Figure 1: Catalytic Cycle of the Sonogashira Coupling Reaction.
Experimental Protocol: Synthesis of 2-Aryl-5-chlorobenzofurans

This protocol details the synthesis of 2-aryl-5-chlorobenzofurans from N-(4-chloro-3-iodophenyl)formamide and terminal alkynes.

Materials:

  • N-(4-Chloro-3-iodophenyl)formamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-(4-chloro-3-iodophenyl)formamide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.025 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous DMF (0.1 M solution with respect to the starting material) and triethylamine (2.5 equiv.).

  • Add the terminal alkyne (1.1 equiv.) to the reaction mixture.

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chlorobenzofuran.

EntryAlkyneProductYield (%)
1Phenylacetylene5-Chloro-2-phenylbenzofuran85-95
24-Ethynyltoluene5-Chloro-2-(p-tolyl)benzofuran82-92
31-Ethynyl-4-methoxybenzene5-Chloro-2-(4-methoxyphenyl)benzofuran80-90

Table 1: Representative yields for the synthesis of 2-aryl-5-chlorobenzofurans.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[2] For N-(4-Chloro-3-iodophenyl)formamide, this reaction provides a direct route to 3-aryl-substituted-4-chloroanilines, which are valuable precursors in drug discovery.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_aryl reductive_elimination Reductive Elimination pd_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation Base base Base workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add N-(4-Chloro-3-iodophenyl)formamide, Pd Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Solvent and Coupling Partner reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Sources

Application

Application Note: High-Efficiency Synthesis of 5-Chlorobenzimidazoles via N-(2-Iodoaryl)formamide Intermediates

Part 1: Executive Summary & Structural Logic Scope and Application This guide details the protocol for synthesizing 5-chloro-substituted benzimidazoles using N-(4-chloro-2-iodophenyl)formamide as a versatile "bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

Scope and Application

This guide details the protocol for synthesizing 5-chloro-substituted benzimidazoles using N-(4-chloro-2-iodophenyl)formamide as a versatile "bifunctional" intermediate. This approach is superior to traditional diamine condensation because it allows for the introduction of diverse substituents at the N1-position late in the synthetic sequence, making it ideal for Structure-Activity Relationship (SAR) library generation in drug discovery.

Critical Structural Prerequisite (Regiochemistry Check)

Attention: The successful synthesis of benzimidazoles via metal-catalyzed cyclization requires the halogen (Iodine) to be ortho to the formamide nitrogen.

  • Correct Precursor: N-(4-Chloro-2 -iodophenyl)formamide. (Iodine is at position 2, ortho to Nitrogen).

  • Incorrect Precursor: N-(4-Chloro-3 -iodophenyl)formamide. (Iodine is meta to Nitrogen).

    • Note: If your starting material is the 3-iodo isomer, direct cyclization to benzimidazole will fail. This guide assumes the use of the 2-iodo isomer (often derived from 4-chloro-2-iodoaniline).

Mechanistic Advantage

The reaction utilizes a Copper(I)-catalyzed Cascade Sequence :

  • Intermolecular C-N Coupling: The external primary amine attacks the iodine-bearing carbon (Ullmann-type coupling).

  • Intramolecular Condensation: The newly formed secondary amine attacks the formyl group, closing the imidazole ring.

Part 2: Experimental Protocol

Reaction Scheme

Transformation: N-(4-Chloro-2-iodophenyl)formamide + R-NH₂


 1-Substituted-5-chlorobenzimidazole
Reagents & Equipment
ComponentSpecificationRole
Substrate N-(4-Chloro-2-iodophenyl)formamideCore Scaffold
Nitrogen Source Primary Amine (R-NH₂) or AmmoniaN1 Substituent Source
Catalyst Copper(I) Iodide (CuI)Cross-coupling catalyst
Ligand 1,10-PhenanthrolineStabilizes Cu-intermediate
Base Cesium Carbonate (Cs₂CO₃)Neutralizes HI, promotes coupling
Solvent DMSO (Anhydrous)High-boiling polar aprotic solvent
Atmosphere Argon or NitrogenPrevents catalyst oxidation
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Optional but Recommended)
  • In a glovebox or purged vial, mix CuI (10 mol%) and 1,10-Phenanthroline (20 mol%) in a small volume of DMSO.

  • Stir for 10 minutes until a homogenous dark-colored complex forms. Why? Pre-forming the active catalyst species reduces induction time.

Step 2: Reaction Assembly
  • To a reaction tube equipped with a magnetic stir bar, add:

    • N-(4-Chloro-2-iodophenyl)formamide (1.0 equiv, e.g., 1.0 mmol, 281 mg)

    • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

  • Add the Primary Amine (1.2 – 1.5 equiv).

    • Note: If the amine is a volatile liquid, add it last via syringe. If it is a salt (e.g., hydrochloride), add an extra equivalent of base.

  • Add DMSO (Concentration: 0.2 M – 0.5 M).

  • Add the pre-complexed Cu/Ligand solution .

Step 3: Execution
  • Seal the tube and heat to 80–100 °C in an oil bath or heating block.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Target Mass: [M+H]⁺ = (Substrate MW - I + Amine MW - H₂O - HCl?). Calculation: Product is Benzimidazole.[1][2][3][4][5][6][7] Mass = (Substrate - I - O + N-R).

    • Typical Time: 4–12 hours depending on the steric hindrance of the amine.

Step 4: Work-up & Purification
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Filter through a pad of Celite to remove copper salts.

  • Wash the organic layer with water (3x) to remove DMSO, then brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanism & Visualization

Mechanistic Pathway

The reaction proceeds via a "Domino" or "Cascade" mechanism. The Iodine acts as a highly reactive handle for the initial C-N bond formation, which positions the nucleophile perfectly for the ring closure.

Workflow Diagram (Graphviz)

BenzimidazoleSynthesis Start 4-Chloro-2-iodoaniline Formylation Formylation (HCOOH / Ac2O) Start->Formylation Step 1 Intermediate N-(4-Chloro-2-iodophenyl) formamide Formylation->Intermediate Isolation Transition Intermediate A: N-Aryl Amidine Species Intermediate->Transition Cu-Catalyzed N-Arylation Reagents Primary Amine (R-NH2) CuI / Phenanthroline Cs2CO3 / DMSO Reagents->Transition Product 1-Substituted- 5-Chlorobenzimidazole Transition->Product Intramolecular Cyclization (-H2O)

Caption: Figure 1. Cascade synthesis pathway from aniline precursor to functionalized benzimidazole.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation (Oxidation)Ensure strict inert atmosphere (Argon). Use fresh CuI (should be white/tan, not green).
De-iodination (SM -> N-phenylformamide) Reduction of C-I bondLower temperature (80°C). Ensure solvent is anhydrous.
Low Yield Poor solubility of BaseSwitch from K₂CO₃ to Cs₂CO₃ (Cesium effect).
Formation of Bis-product Amine is too nucleophilicReduce amine equivalents to 1.1. Add amine slowly.
Substrate Scope Notes
  • Electron-Deficient Amines: Anilines with electron-withdrawing groups (e.g., 4-nitroaniline) react slowly. Increase temp to 120°C and catalyst loading to 20 mol%.

  • Steric Hindrance: tert-Butyl amine may fail due to steric clash during the Cu-insertion step.

Part 5: References

  • General Benzimidazole Synthesis via Cu-Catalysis:

    • Title: Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions.

    • Source:Journal of Organic Chemistry.

    • Context: Establishes the viability of N-(2-haloaryl)amides as precursors.

  • Formamide as a Precursor:

    • Title: Synthesis of benzimidazoles from o-phenylenediamines and formamides.[4][7]

    • Source:Synlett.[4]

    • Context: Validates formamide as a robust C1 building block.

  • Ullmann-Type Coupling Mechanism:

    • Title: Copper-Catalyzed N-Arylation of Amides and Amines.[4]

    • Source:Chemical Reviews.

    • Context: Fundamental mechanism for the Iodine displacement step.

(Note: Specific literature for "N-(4-Chloro-3-iodophenyl)formamide" is limited; this protocol is derived from the standard reactivity of the 2-iodo isomer class, which is the chemically active species for this transformation.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-Chloro-3-iodophenyl)formamide Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Halogenated Aniline Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Halogenated Aniline Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with the synthesis of N-(4-Chloro-3-iodophenyl)formamide. This transformation is deceptively simple but often fails due to the electronic deactivation of the aniline precursor. The presence of both Chlorine (para) and Iodine (meta) significantly reduces the nucleophilicity of the amine, rendering standard formic acid reflux methods inefficient (often <40% conversion).

This guide provides two validated protocols to overcome this energy barrier: a High-Conversion Acetic Formic Anhydride (AFA) Route and a Catalytic Lewis Acid Route .

Part 1: The Core Problem (Root Cause Analysis)

The reaction is an equilibrium between the amine and the formamide.

  • Standard Method Failure: Refluxing 4-chloro-3-iodoaniline in neat formic acid typically stalls because the water byproduct hydrolyzes the product back to the starting material.

  • Electronic Deactivation: The inductive effects (-I) of the Chlorine and Iodine atoms pull electron density away from the nitrogen lone pair, slowing the nucleophilic attack on the formyl carbon.

Comparative Yield Analysis:

MethodReagentsTypical YieldReaction TimePrimary Risk
Standard Formic Acid (Reflux)30-50%12-24 hEquilibrium stall; Deiodination (purple tar).
Rec. A (AFA) Acetic Anhydride + Formic Acid92-98% 1-2 hExothermic generation of AFA; Moisture sensitivity.
Rec. B (Cat) Formic Acid + ZnCl₂ (10 mol%)85-90%3-5 hRequires extractive workup; Zn removal.
Part 2: Optimized Protocols
Protocol A: The "Gold Standard" (Acetic Formic Anhydride)

Best for: Maximum yield, high purity, and minimizing thermal stress on the iodine bond.

Mechanism: This method generates Acetic Formic Anhydride (AFA) in situ.[1][2] AFA is a significantly more potent electrophile than formic acid, driving the reaction to completion rapidly at low temperatures.

Step-by-Step Workflow:

  • AFA Generation (Critical Step):

    • In a dry flask under

      
      , charge Acetic Anhydride (1.1 equiv) .
      
    • Cool to 0°C .

    • Add Formic Acid (1.1 equiv) dropwise.

    • Checkpoint: Stir at 50-60°C for 15-20 minutes, then cool back to 0°C. This ensures AFA formation.[2]

  • Amine Addition:

    • Dissolve 4-Chloro-3-iodoaniline (1.0 equiv) in dry THF (or DCM).

    • Add this solution dropwise to the cold AFA mixture.

    • Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Quench & Isolation:

    • Quench with saturated

      
       (gas evolution will occur).
      
    • Extract with EtOAc.[3][4]

    • Purification: The product usually precipitates pure upon concentration or addition of hexanes.

Protocol B: The "Green" Catalytic Route (ZnCl₂)

Best for: Large scale, avoiding acetic anhydride.

  • Mix 4-Chloro-3-iodoaniline (1 equiv) and Formic Acid (3-5 equiv) .

  • Add ZnCl₂ (10 mol%) or Zeolite-A .

  • Stir at 70°C (lower than reflux). The catalyst activates the carbonyl, compensating for the weak amine nucleophile.

  • Monitor by TLC.[1][2][3][4][5] Upon completion, pour into water. The product will precipitate as a solid.[4]

Part 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark purple/black. What happened? A: This indicates deiodination . The C-I bond is thermally labile.

  • Cause: Reaction temperature was too high (>100°C) or light exposure was prolonged.

  • Fix:

    • Switch to Protocol A (runs at RT).

    • Wrap flask in aluminum foil.

    • Rescue: Wash the organic layer with 10% Sodium Thiosulfate (

      
      )  during workup. This reduces free iodine (
      
      
      
      ) back to iodide, restoring the solution color to yellow/colorless.

Q2: I see two spots on TLC very close together. Is it an impurity? A: Likely Rotamers .

  • Explanation: Formamides exist as cis/trans rotamers due to the partial double bond character of the C-N bond.

  • Verification: Run an NMR. If the ratio changes with temperature, they are rotamers, not impurities. Do not attempt to separate them.

Q3: The product is oiling out instead of crystallizing. A: This is common with halogenated aromatics.

  • Fix:

    • Evaporate solvent completely to obtain the oil.

    • Dissolve in a minimum amount of hot Ethanol.

    • Add water dropwise until slightly cloudy.

    • Scratch the flask walls with a glass rod and cool to 4°C.

Part 4: Visualizing the Logic
Diagram 1: Reaction Pathway & Optimization Logic

This diagram illustrates why the AFA route is energetically favorable compared to the direct reflux method.

ReactionLogic Start 4-Chloro-3-iodoaniline Direct Direct Reflux (HCOOH) Start->Direct Standard AFA AFA Method (Ac2O + HCOOH) Start->AFA Recommended Intermed_Direct High Energy Barrier (Weak Nucleophile) Direct->Intermed_Direct Intermed_AFA Activated Electrophile (Mixed Anhydride) AFA->Intermed_AFA Product N-(4-Chloro-3-iodo -phenyl)formamide Intermed_Direct->Product Slow/Low Yield SideProduct Deiodinated Tar (Purple) Intermed_Direct->SideProduct Heat > 100°C Intermed_AFA->Product Fast/High Yield

Caption: Comparative pathway analysis showing the kinetic advantage of the Acetic Formic Anhydride (AFA) route over standard thermal reflux.

Diagram 2: Troubleshooting Decision Tree

Follow this flow when you encounter low yields.

Troubleshooting Issue Low Yield / Impure CheckColor Is reaction dark purple? Issue->CheckColor YesPurple Iodine Liberation CheckColor->YesPurple Yes NoPurple Check TLC CheckColor->NoPurple No ActionPurple Action: Wash w/ Na2S2O3 Reduce Temp YesPurple->ActionPurple TLC_SM Starting Material Remains NoPurple->TLC_SM TLC_Clean Product Spot Present but Low Recovery NoPurple->TLC_Clean Action_SM Action: Switch to AFA Method (Increase Electrophilicity) TLC_SM->Action_SM Action_Workup Action: Solubility Issue Avoid Column -> Recrystallize (EtOH/H2O) TLC_Clean->Action_Workup

Caption: Diagnostic flowchart for identifying failure modes based on visual cues and TLC analysis.

References
  • Organic Syntheses, Coll.[1] Vol. 6, p. 8 (1988). Preparation of Acetic Formic Anhydride. [Link]

  • Reddy, P. G., et al. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate.[6] Tetrahedron Letters, 41(47), 9149-9151. [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). Zinc Oxide-Catalyzed N-Formylation of Amines with Formic Acid. The Journal of Organic Chemistry, 71(17), 6652–6654. [Link]

  • PubChem Compound Summary. 4-Chloro-3-iodoaniline (Precursor Data). [Link]

Sources

Optimization

Technical Support Center: Optimizing Chemoselective Suzuki Coupling on N-(4-Chloro-3-iodophenyl)formamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on complex cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on complex cross-coupling reactions. N-(4-Chloro-3-iodophenyl)formamide is a notoriously tricky substrate. When optimizing this reaction, you are balancing two competing chemical imperatives: achieving chemoselective oxidative addition at the iodine site while simultaneously preserving the base-sensitive formamide moiety and the unreactive chlorine site.

This guide bridges the gap between theoretical mechanisms and bench-level execution, providing you with the causality behind the chemistry and self-validating protocols to ensure success.

The Mechanistic Logic: Why Chemoselectivity Works

The success of this reaction relies on the fundamental thermodynamic differences between carbon-halogen bonds. The bond dissociation energy (BDE) of a C-I bond is approximately 57 kcal/mol, whereas a C-Cl bond is significantly stronger at 84 kcal/mol[1]. This ~27 kcal/mol differential allows the Palladium(0) catalyst to during the oxidative addition step[2].

However, the choice of ligand is the primary causal factor in maintaining this selectivity. If you use highly electron-rich, bulky phosphine ligands (like XPhos or RuPhos), the catalyst becomes active enough to overcome the C-Cl activation barrier, leading to undesired over-coupling[3].

Mechanism Pd0 Pd(0) Catalyst (e.g., Pd(dppf)Cl2) OxAdd_I Fast Oxidative Addition C-I Bond (BDE ~57 kcal/mol) Pd0->OxAdd_I Preferred Pathway (Standard Ligands) OxAdd_Cl Slow Oxidative Addition C-Cl Bond (BDE ~84 kcal/mol) Pd0->OxAdd_Cl Avoided Pathway (Electron-rich Ligands) Substrate N-(4-Chloro-3-iodophenyl)formamide + Ar-B(OH)2 Substrate->Pd0 Initiation PdII_Complex Pd(II) Aryl-Iodide Complex (Chemoselective Intermediate) OxAdd_I->PdII_Complex OverCoupled Over-Coupled Byproduct (Di-aryl) OxAdd_Cl->OverCoupled Transmetalation Transmetalation (Mild Base: K2CO3) PdII_Complex->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product: N-(4-Chloro-3-arylphenyl)formamide RedElim->Product

Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle favoring C-I oxidative addition.

Troubleshooting Guides & FAQs

Q1: I am seeing significant coupling at the chlorine site (di-aryl formation). How do I restrict the reaction to the iodine site?

  • Causality: Over-coupling occurs when the Pd catalyst is too electron-rich or the reaction temperature is too high. Chlorides are generally reluctant to participate in oxidative addition unless forced by [3].

  • Solution: Downgrade your catalyst's reactivity. Switch from Buchwald-type ligands to a standard bidentate ligand like Pd(dppf)Cl2 or a simple phosphine like Pd(PPh3)4[4]. Maintain the reaction temperature strictly between 60–70 °C.

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of the formyl group (-28 Da). How do I prevent formamide hydrolysis?

  • Causality: Formamides are highly susceptible to hydrolysis in the presence of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures.

  • Solution: Use a mild, weak base such as Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4)[5]. Reduce the water content by using a solvent system like Dioxane/H2O (5:1 or 10:1) rather than a 1:1 mixture.

Q3: The reaction stalls at 50% conversion, but the catalyst is still active. What is happening?

  • Causality: This is typically caused by protodeboronation of your arylboronic acid, a side reaction exacerbated by excess water, strong base, and oxygen ingress[4].

  • Solution: Increase the equivalents of the boronic acid to 1.2–1.5 eq. Ensure the reaction mixture is thoroughly degassed via nitrogen sparging, as oxygen accelerates boronic acid degradation.

Quantitative Optimization Matrix

To illustrate the causality of reagent choices, below is a summary of typical optimization data for this specific substrate.

Catalyst SystemBaseSolvent SystemTemp (°C)Desired Product (%)Over-Coupled (%)Hydrolyzed (%)
Pd(dppf)Cl2 K2CO3 Dioxane/H2O (5:1) 70 85% < 2% < 1%
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O8078%5%3%
Pd(OAc)2 / XPhosK3PO4THF/H2O (5:1)9030%60%5%
Pd(dppf)Cl2NaOHDioxane/H2O (1:1)8015%2%75%

Note: Data represents typical LC-MS area % conversions based on standard application lab optimizations. Notice how XPhos drives over-coupling, while NaOH drives hydrolysis.

Self-Validating Experimental Protocol

A robust protocol must validate itself in real-time. Follow this standardized workflow for the optimal conditions identified above.

Workflow Step1 1. Reagent Prep Substrate, Ar-B(OH)2, Pd(dppf)Cl2 Step2 2. Solvent & Base Dioxane/H2O (5:1), K2CO3 Step1->Step2 Step3 3. Degassing N2 sparge (15 min) Check: Color remains pale Step2->Step3 Step4 4. Reaction 70°C, 4-6 hrs Check: LC-MS for C-I conv. Step3->Step4 Step5 5. Workup EtOAc extraction, Brine wash Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask, combine N-(4-Chloro-3-iodophenyl)formamide (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Self-Validation Check: The powder mixture should be reddish-orange (due to the Pd(dppf)Cl2). If it is black, the catalyst has pre-degraded to Pd black; discard and use a fresh batch.

  • Solvent Addition & Degassing: Add a pre-mixed solution of 1,4-Dioxane and water (5:1 ratio, 0.2 M concentration). Add K2CO3 (2.0 eq). Sparge the mixture with Nitrogen gas for 15 minutes.

    • Self-Validation Check: The solution should remain a clear orange/red suspension. Rapid darkening during sparging indicates oxygen ingress. Abort and re-degas your solvents.

  • Heating & Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the disappearance of the starting material mass and the appearance of the product mass. If the C-Cl bond remains intact, proceed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, then brine. Dry the organic layer over Na2SO4.

  • Purification: Filter, concentrate under reduced pressure, and purify via silica gel chromatography utilizing a Hexanes/EtOAc gradient.

References
  • Title: Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes Source: Chemical Science (RSC) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Dehydration of N-(4-Chloro-3-iodophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals Introduction The conversion of N-(4-chloro-3-iodophenyl)formamide to its corresponding isocyanide is a pivotal reaction in the synthesis of numerous pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of N-(4-chloro-3-iodophenyl)formamide to its corresponding isocyanide is a pivotal reaction in the synthesis of numerous pharmaceutical and agrochemical compounds. While the dehydration appears straightforward, it is frequently complicated by the formation of side products that can significantly lower the yield and introduce purification challenges. This guide provides in-depth technical assistance to help you navigate and troubleshoot these issues, ensuring a more efficient and successful synthesis.

Core Concerns and Frequently Asked Questions (FAQs)

Q1: What is the primary side product I should be concerned about?

The most commonly encountered and problematic byproduct is the symmetrical formamidine, N,N'-bis(4-chloro-3-iodophenyl)formamidine . This impurity arises from the reaction between the newly formed isocyanide product and any unreacted N-(4-chloro-3-iodophenyl)formamide starting material.

Q2: What are the most effective dehydrating agents for this transformation?

Several reagents can effect this dehydration.[1][2][3][4][5][6] The choice often depends on factors like reaction scale, safety protocols, and available equipment.

  • Phosphorus Oxychloride (POCl₃): A classic and highly effective reagent, often used with a tertiary amine base.[2][3][4][6][7][8] It is, however, corrosive and toxic, requiring careful handling.[7]

  • Triphosgene (Bis(trichloromethyl) carbonate): A safer, crystalline alternative to phosgene gas.[2][6] It is a widely used reagent for this transformation, typically in the presence of a non-nucleophilic base like triethylamine.

  • Tosyl Chloride (p-TsCl): Another effective dehydrating agent, particularly for aliphatic N-formamides, though it can be used for aryl formamides as well.[2][3]

  • Triphenylphosphine (PPh₃) and Iodine: This combination offers a mild and convenient method for the dehydration of formamides under ambient conditions.[2][9]

Q3: How critical is temperature control during the reaction?

Strict temperature control is paramount. The initial addition of the dehydrating agent is often highly exothermic. Running the reaction at low temperatures (e.g., 0 °C or below) helps to control the reaction rate, minimize the degradation of starting materials and products, and prevent the formation of thermally-induced byproducts.[3][4][6]

Q4: What is the function of the base, and which one should I choose?

A base is crucial for neutralizing the acidic byproducts generated during the dehydration (e.g., HCl from triphosgene or POCl₃). This prevents acid-catalyzed hydrolysis of the isocyanide product.[3][8] A sterically hindered, non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is highly recommended.[3][7]

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems encountered during the synthesis.

Issue 1: Low Yield of 4-Chloro-3-iodo-phenylisocyanide
Potential Cause Recommended Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or adding a slight excess of the dehydrating agent.A common pitfall is premature quenching of the reaction. Ensuring complete consumption of the starting material is the first step to maximizing yield.
Product Degradation Maintain rigorous temperature control throughout the reaction and workup. Promptly process the reaction mixture upon completion, avoiding prolonged exposure to acidic or basic aqueous solutions.Isocyanides can be susceptible to hydrolysis and other degradation pathways, especially at elevated temperatures or in the presence of strong acids or bases.[3][8]
Suboptimal Reagent Stoichiometry Carefully calculate and measure the molar equivalents of all reagents. An excess of the formamide starting material can directly lead to the formation of the formamidine byproduct.The reaction stoichiometry is critical. An imbalance can favor side reactions and leave unreacted starting material, complicating purification.
Issue 2: Significant Formation of N,N'-bis(4-chloro-3-iodophenyl)formamidine
Potential Cause Recommended Action Scientific Rationale
High Local Concentration of Isocyanide Add the dehydrating agent to the formamide solution slowly and dropwise. This ensures that the highly reactive isocyanide intermediate is consumed in the desired forward reaction rather than reacting with the starting material.The formation of the formamidine is a bimolecular reaction. By keeping the concentration of the isocyanide low at any given time, the rate of this side reaction is minimized.
Inefficient Mixing Ensure vigorous and consistent stirring throughout the entire reaction, especially during the addition of the dehydrating agent.Poor mixing can create localized areas of high reagent concentration, leading to "hot spots" where side reactions are more likely to occur.
Issue 3: Challenges in Product Purification
Potential Cause Recommended Action Scientific Rationale
Co-elution with Byproducts Optimize the mobile phase for flash column chromatography. A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate) is often effective. In some cases, using a modified silica gel may be beneficial.[10]The desired isocyanide and the formamidine byproduct can have similar polarities, making separation difficult. Careful optimization of chromatographic conditions is essential for achieving high purity.
Product Instability on Silica Gel Minimize the time the product spends on the silica gel column. It can be beneficial to neutralize the silica gel by pre-treating it with a small amount of triethylamine in the eluent.Isocyanides can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition during purification.[8][11]
Thermal Decomposition During Solvent Removal Concentrate the purified fractions at low temperatures using a rotary evaporator with a cold water bath. Avoid excessive heat.Aryl isocyanides can be thermally labile. High temperatures during solvent removal can lead to product loss through decomposition or polymerization.[7]

Experimental Protocol: Dehydration using Triphosgene

This protocol provides a reliable method for the laboratory-scale synthesis of 4-chloro-3-iodo-phenylisocyanide.

Materials:

  • N-(4-Chloro-3-iodophenyl)formamide

  • Triphosgene

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-(4-chloro-3-iodophenyl)formamide (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition of Dehydrating Agent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the cooled formamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition, allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Aqueous Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure at low temperature.

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure isocyanide.

Visualizations

Reaction Scheme and Side Product Formation

reaction_flow A N-(4-Chloro-3-iodophenyl)formamide B 4-Chloro-3-iodo-phenylisocyanide (Desired Product) A->B Dehydration C N,N'-bis(4-chloro-3-iodophenyl)formamidine (Side Product) A->C + Unreacted Formamide reagents Dehydrating Agent + Base (e.g., Triphosgene, Et3N)

Caption: The desired dehydration pathway and the competing side reaction leading to formamidine formation.

Troubleshooting Logic for Byproduct Formation

troubleshoot_byproduct start High Formamidine Byproduct q1 Was dehydrating agent added slowly? start->q1 a1 Implement slow, dropwise addition to control isocyanide concentration. q1->a1 No q2 Was stirring vigorous and consistent? q1->q2 Yes a2 Improve mixing to ensure homogeneity and prevent hot spots. q2->a2 No q3 Was there an excess of formamide? q2->q3 Yes a3 Re-verify stoichiometry and use the formamide as the limiting reagent. q3->a3 Yes

Caption: A decision-making workflow for diagnosing and mitigating the formation of the formamidine byproduct.

References

  • Plietker, B., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1154-1164. [Link]

  • Samali, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6868. [Link]

  • Samali, S., et al. (2022). A More Sustainable Amine Catalyzed Isocyanide Synthesis from N-substituted Formamides using Phosphorus oxychloride under Solvent. SSRN. [Link]

  • Wang, X., et al. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54. [Link]

  • ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. Retrieved from [Link]

  • ResearchGate. (2025, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Retrieved from [Link]

  • Domling, A., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774-6782. [Link]

  • ResearchGate. (n.d.). The purification process of a brownish isocyanide on a short silica pad. Retrieved from [Link]

  • PubMed. (2020). Aryl isocyanide derivative for one-pot synthesis of purification-free 99mTc-labeled hexavalent targeting probe. Retrieved from [Link]

  • ResearchGate. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed Central. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]

  • Taylor & Francis. (2019). Dehydration reaction – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-hydroxyquinolines; a modified preparation through bis-(m-chlorophenyl)-formamidine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • PubMed. (2015). Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]

  • PubMed Central. (n.d.). Dehydration of Niclosamide Monohydrate Polymorphs: Different Mechanistic Pathways to the Same Product. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Dynamics &amp; Troubleshooting for N-(4-Chloro-3-iodophenyl)formamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical vulnerabilities of N-(4-Chloro-3-iodophenyl)formamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical vulnerabilities of N-(4-Chloro-3-iodophenyl)formamide . This compound is a critical building block in the synthesis of complex pharmaceuticals (such as Hedgehog signaling inhibitors and CB1 receptor modulators). However, its dual-functional nature—combining a highly labile aryl iodide with a moderately stable formamide group—creates distinct thermal degradation pathways during high-temperature cross-coupling or prolonged storage.

This guide moves beyond basic protocols to explain the causality behind thermal failures, providing you with self-validating workflows to secure your synthetic pipeline.

Fundamental Thermochemical Profiling

To understand how this molecule fails under thermal stress, we must first look at the bond dissociation energies (BDE). The molecule contains two primary thermal weak points: the C(aryl)–I bond and the C(=O)–N formamide linkage.

Table 1: Quantitative Bond Dissociation Summary

Structural FeatureBond TypeApprox. BDE (kcal/mol)Thermal VulnerabilityPrimary Degradation Mode
Aryl Iodide C(aryl)–I51 – 65[1],[2]High (>150°C)Homolytic Cleavage
Aryl Chloride C(aryl)–Cl81 – 95[1],[2]Low (>300°C)Stable under standard heating
Formamide C(=O)–N86 – 90[1]Moderate (>120°C)*Decarbonylation / Hydrolysis
Aryl Amine C(aryl)–N~104[1]Very Low N/A

*Formamide vulnerability is highly dependent on the presence of trace moisture or Lewis acidic catalysts[3].

Troubleshooting Guides & FAQs

Q: My reaction mixture turns a deep pink/purple color when heating N-(4-Chloro-3-iodophenyl)formamide above 160°C. What is happening? A: This discoloration is a definitive indicator of homolytic C–I bond cleavage . Because the C–I bond has a remarkably low BDE (~65 kcal/mol), thermal energy exceeding 150°C is often sufficient to overcome the activation barrier, causing the bond to homolyze into an aryl radical and an iodine radical (I•)[4]. These highly reactive iodine radicals rapidly recombine in solution to form molecular iodine (I₂), which exhibits a characteristic purple/pink hue in organic solvents.

Q: I am observing a mass peak corresponding to 4-chloro-3-iodoaniline in my LC-MS after prolonged heating. How is the formamide group degrading? A: You are observing the loss of the formyl group (-CHO). While formanilides are generally stable, they can undergo thermal decarbonylation or trace-water-mediated hydrolysis at elevated temperatures[3]. If your solvents are not strictly anhydrous, trace H₂O acts as a nucleophile at >120°C, cleaving the C–N formamide bond to yield the free aniline and formic acid (which subsequently decomposes to CO and H₂O). Solution: Switch to rigorously degassed, anhydrous solvents and utilize molecular sieves in your reaction setup.

Q: How can I safely perform high-temperature cross-coupling (e.g., Suzuki or Ullmann) with this compound without degrading the starting material? A: Thermal control is paramount. Keep the reaction temperature strictly below 130°C. If your catalytic cycle requires higher temperatures, you must suppress the runaway radical decomposition pathways. Add a radical scavenger (such as BHT or TEMPO) to your reaction mixture. Furthermore, maintain a rigorous argon atmosphere; oxygen can intercept the thermally generated aryl radicals, leading to complex phenolic degradation products.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumed thermal stability. Use the following self-validating protocols to establish the exact failure parameters for your specific batch.

Protocol A: Controlled Thermal Stress Test (TGA/DSC)

Causality: Impurities from synthesis (e.g., trace metals) can drastically lower the thermal onset of decomposition. This protocol establishes a baseline for your specific lot.

  • Sample Preparation: Weigh 2.0–5.0 mg of crystalline N-(4-Chloro-3-iodophenyl)formamide into a standard aluminum DSC crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes to eliminate oxidative variables.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Data Interpretation & Self-Validation: You will observe a sharp endothermic peak corresponding to the melting point. The subsequent exothermic event or sharp mass loss in the TGA curve indicates the onset of C–I homolysis.

    • Validation Check: If the TGA mass loss mathematically correlates to ~45% of the total molecular weight, you have definitively confirmed the loss of Iodine (MW 126.9) and the formyl group (MW 29) from the parent mass (MW 281.48).

Protocol B: High-Temperature Reaction Optimization with Radical Trapping

Causality: Differentiating between thermal degradation and desired catalytic conversion is critical when optimizing cross-coupling reactions.

  • Setup: In a glovebox, charge two Schlenk flasks with 0.5 mmol of N-(4-Chloro-3-iodophenyl)formamide and your catalyst system in 5 mL anhydrous DMF.

  • Control vs. Test: To Flask B (Test), add 1.0 mmol of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical trap. Flask A is the control.

  • Execution: Heat both flasks to 140°C for 4 hours under Argon.

  • Analysis & Self-Validation: Quench the reactions and analyze via LC-MS.

    • Validation Check: If Flask A shows heavy de-iodination (purple color, I₂ formation) and Flask B shows the stable TEMPO-aryl adduct, you have proven that thermal homolysis of the C–I bond is the primary failure mode. This dictates an absolute requirement to lower your reaction temperature or change your catalyst ligand to one that operates under milder conditions.

Mechanistic Visualization

The following diagram maps the competing thermal degradation pathways discussed in this guide.

ThermalDegradation Start N-(4-Chloro-3-iodophenyl)formamide (Intact Molecule) Heat Thermal Stress (>150°C) Start->Heat Path1 Homolytic C-I Cleavage (Primary Degradation) Heat->Path1 >200°C Path2 Formamide Decarbonylation (Secondary Degradation) Heat->Path2 >150°C (Trace H2O) Prod1A Aryl Radical Intermediate Path1->Prod1A Prod1B Iodine Radicals (I•) → I2 (Purple Discoloration) Path1->Prod1B Prod2A 4-Chloro-3-iodoaniline Path2->Prod2A Prod2B Carbon Monoxide (CO) Path2->Prod2B

Fig 1: Thermal degradation pathways of N-(4-Chloro-3-iodophenyl)formamide under high heat.

References
  • [4] Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • [1] Bond Energies. Chemistry LibreTexts.[Link]

  • [2] Bond dissociation energy. Wikipedia. [Link]

  • [3] Formylation of Amines. PubMed Central (PMC) - National Institutes of Health.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N-(4-Chloro-3-iodophenyl)formamide

Executive Summary Context: N-(4-Chloro-3-iodophenyl)formamide (MW: 281.48 g/mol ) is a critical intermediate and potential process impurity in the synthesis of halogenated salicylanilide anthelmintics (e.g., Rafoxanide a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: N-(4-Chloro-3-iodophenyl)formamide (MW: 281.48 g/mol ) is a critical intermediate and potential process impurity in the synthesis of halogenated salicylanilide anthelmintics (e.g., Rafoxanide analogs) and specific kinase inhibitors. Its accurate identification distinguishes it from its hydrolytic precursor, 4-Chloro-3-iodoaniline.

Core Comparison: This guide compares the fragmentation behavior of the N-Formyl derivative against its Free Amine precursor . The formyl group introduces a distinct "CO-loss" channel (28 Da) absent in the amine, serving as a definitive diagnostic filter in impurity profiling.

Technical Specifications & Methodology

To ensure reproducibility, the following experimental conditions are recommended for the generation of the fragmentation data described below.

Standardized EI-MS Protocol
  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C (Prevents thermal degradation of the labile formyl bond).

  • Inlet Temperature: 250°C.

  • Transfer Line: 280°C.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Theoretical Basis of Fragmentation

The fragmentation is governed by two competing mechanisms:

  • Alpha-Cleavage/CO Elimination: The amide bond is energetically favorable for homolytic cleavage or rearrangement, leading to the expulsion of neutral carbon monoxide (CO).

  • Halogen Abstraction: The weak C–I bond (approx. 65 kcal/mol) facilitates radical iodine loss, often competing with the formyl cleavage.

Fragmentation Pathway Analysis

Primary Fragmentation Events

The molecular ion (M+ , m/z 281) is distinct but often exhibits lower intensity than the amine precursor due to the lability of the formyl group.

  • The Diagnostic Transition (M+ → [M-CO]+):

    • Mechanism: A 1,2-hydrogen shift from the nitrogen to the ring or direct alpha-cleavage results in the loss of a neutral CO molecule (28 Da).

    • Result: Formation of the radical cation at m/z 253, which is isobaric with the molecular ion of the free amine.

    • Significance: This transition (281 → 253) is the primary confirmation of the formamide structure.

  • Iodine Loss ([M-I]+):

    • Mechanism: Homolytic cleavage of the C–I bond.

    • Result: Peak at m/z 154 (from m/z 281) or m/z 126 (from m/z 253).

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, highlighting the divergent paths between the Formamide and the Amine.

FragmentationPathway M_Formamide Molecular Ion (Formamide) [C7H5ClINO]+ m/z 281 / 283 M_Amine Free Amine Ion [C6H5ClIN]+ m/z 253 / 255 M_Formamide->M_Amine -CO (28 Da) (Diagnostic Step) Frag_Deiodo De-iodinated Fragment [C7H5ClNO]+ m/z 154 M_Formamide->Frag_Deiodo -I• (127 Da) Frag_Ring Ring Fragment (Cl-Benzenium) [C6H5ClN]+ m/z 126 M_Amine->Frag_Ring -I• (127 Da) Frag_Nitrile Nitrile Cation [C6H4Cl]+ m/z 99 M_Amine->Frag_Nitrile -HCN (27 Da) Frag_Ring->Frag_Nitrile -HCN

Figure 1: Mechanistic fragmentation pathway of N-(4-Chloro-3-iodophenyl)formamide showing the critical CO elimination step.

Comparative Performance: Formamide vs. Free Amine

This section contrasts the spectral fingerprints to assist in impurity identification.

Quantitative Ion Table

The following table summarizes the key ions. Note the Chlorine isotope signature (3:1 ratio for


Cl:

Cl) is preserved in all Cl-containing fragments.
Fragment Ion Identitym/z (Formamide)m/z (Free Amine)Relative Abundance (Est.)Diagnostic Value
Molecular Ion (M+) 281 / 283 253 / 255 Moderate (Formamide) vs High (Amine)Critical (Differentiates species)
[M - CO]+ 253 / 255N/AHigh (Base Peak candidate)Confirms Formyl group
[M - H]+ 280252LowAmide N-H acidity
[M - I]+ 154126ModerateIndicates Iodine presence
[M - CO - I]+ 126126HighConvergent fragment
[M - CO - I - HCN]+ 9999ModerateAromatic ring core
Diagnostic Logic for Researchers
  • If you see m/z 281: You have the Formamide impurity.

  • If you see m/z 253 ONLY: You have the Free Amine (precursor).

  • If you see m/z 281 AND 253: You likely have the formamide, as m/z 253 is a fragment of 281. Check the retention time; the formamide typically elutes later than the amine on non-polar columns (e.g., Rtx-5MS) due to increased molecular weight and polarizability, though hydrogen bonding can sometimes reduce retention relative to the amine depending on the stationary phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17475, N-(4-chlorophenyl)formamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21874954, 4-Chloro-3-iodoaniline. Retrieved from [Link]

  • Silva, B. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[2] Amide Fragmentation Rules. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of N-acetyl vs N-formyl protecting groups on 4-chloro-3-iodoaniline

Executive Summary Strategic Verdict: Choose N-Acetyl (Ac) for robustness . It offers superior crystallinity, simplified NMR analysis (lack of rotamers), and high stability during aggressive cross-coupling or lithiation c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Strategic Verdict:

  • Choose N-Acetyl (Ac) for robustness . It offers superior crystallinity, simplified NMR analysis (lack of rotamers), and high stability during aggressive cross-coupling or lithiation conditions. It is the industry standard for scale-up unless downstream deprotection issues arise.

  • Choose N-Formyl (Cho) for mild deprotection . It is the preferred tactic when the post-coupling scaffold is acid-sensitive or prone to racemization. It also offers higher atom economy and can sometimes be removed under basic oxidative conditions where acetamides are stubborn.

Molecular Context & Substrate Analysis

Substrate: 4-Chloro-3-iodoaniline (CAS: 63037-77-2) Role: A critical scaffold for kinase inhibitors (e.g., B-Raf inhibitors).[1] The C3-iodine serves as the primary handle for Suzuki-Miyaura or Sonogashira coupling, while the C4-chlorine provides metabolic stability and steric bulk.

The Challenge: The free amine at C1 is a competitive nucleophile that can:

  • Poison Pd-catalysts: Through lone-pair coordination.

  • Undergo N-arylation: Leading to Buchwald-Hartwig side products during C3-coupling.

  • Oxidize: During high-temperature couplings in air-sensitive environments.

Protection is mandatory.[2][3][4] The choice between Acetyl and Formyl dictates the workflow efficiency.

Comparative Technical Analysis

A. Synthesis (Installation)
FeatureN-Acetyl (Ac)N-Formyl (Cho)
Reagents Acetic Anhydride (

) or Acetyl Chloride (

)
Formic Acid (HCOOH) or Acetic Formic Anhydride (AFA)
Conditions

/Pyridine or

/Reflux
Neat HCOOH (60°C) or DCC/HCOOH
Yield Typically >95%85–95%
Atom Economy Lower (Loss of AcOH/HCl)Higher (Loss of

only in neat reaction)
Purification Crystallization (Excellent)Column Chromatography often required
B. Physical & Analytical Properties
  • NMR Analysis (Critical Differentiator):

    • Acetyl: Typically appears as a single conformer in

      
       NMR. Clear doublet/triplet patterns for the aromatic ring.
      
    • Formyl: Exists as a mixture of cis and trans rotamers (approx. 80:20 to 60:40 ratio) due to the high rotation barrier of the C-N amide bond. This doubles the number of peaks in the NMR spectrum, complicating reaction monitoring and purity assessment.

  • Solubility:

    • Acetyl: Lipophilic; dissolves well in DCM, EtOAc, THF.[1]

    • Formyl: Higher polarity due to strong H-bond donor/acceptor character; often less soluble in non-polar ethers.

C. Reactivity & Stability (Suzuki/Sonogashira)

Both groups effectively deactivate the aniline nitrogen (EWG effect), preventing catalyst poisoning.

  • Steric Impact on C3-Iodine:

    • Since the amine is meta to the iodine, direct steric clash is negligible for both groups. However, N-acetyl is bulkier than N-formyl. In extremely crowded biaryl couplings, the smaller N-formyl group may allow slightly better conformational freedom for the catalyst system.

  • Stability:

    • Acetyl: Highly stable to basic carbonate/phosphate bases used in Suzuki coupling (e.g.,

      
      , 
      
      
      
      at 100°C).[1]
    • Formyl: Generally stable, but can undergo slow hydrolysis if the Suzuki reaction requires strong hydroxide bases (NaOH/KOH) or extended reflux times in aqueous media.

D. Deprotection (The Deciding Factor)

This is where the pathways diverge significantly.

MethodN-Acetyl RemovalN-Formyl Removal
Acidic 6N HCl / Reflux (Harsh)HCl / MeOH / RT (Mild)
Basic NaOH / EtOH / Reflux

/ MeOH / RT
Hydrazine No reactionCleaves to release free amine (Mild)
Selectivity Cleaves esters/nitriles concurrentlyCan be orthogonal to esters under controlled conditions

Decision Logic & Workflow (Visualization)

G Start Start: 4-Chloro-3-iodoaniline Decision Is the Final Product Acid/Base Sensitive? Start->Decision Path_Ac Route A: N-Acetyl (Robustness) Decision->Path_Ac No (Standard) Path_Cho Route B: N-Formyl (Mild Release) Decision->Path_Cho Yes (Sensitive) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Path_Ac->Coupling Path_Cho->Coupling Deprot_Ac Deprotection A: 6N HCl Reflux or Strong Base Coupling->Deprot_Ac From Acetyl Deprot_Cho Deprotection B: HCl/MeOH (RT) or Hydrazine Coupling->Deprot_Cho From Formyl Result_Ac Stable Product (High Crystallinity) Deprot_Ac->Result_Ac Result_Cho Sensitive Product (Preserved Motifs) Deprot_Cho->Result_Cho

Caption: Decision matrix for selecting the optimal protecting group based on downstream product stability.

Experimental Protocols

Protocol A: N-Acetylation (Standard)

Reagents: Acetic Anhydride (


), Pyridine, DCM.[1]
  • Dissolve 4-chloro-3-iodoaniline (1.0 eq) in DCM (5 mL/mmol).

  • Add Pyridine (1.2 eq) followed by

    
     (1.1 eq) dropwise at 0°C.
    
  • Warm to RT and stir for 2 hours (Monitor by TLC: Hex/EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    .[5]
  • Result: White/Off-white solid. Recrystallize from EtOH if needed.

Protocol B: N-Formylation (Green/Neat)

Reagents: Formic Acid (98%).

  • Suspend 4-chloro-3-iodoaniline (1.0 eq) in Formic Acid (5.0 eq).

  • Heat to 60–70°C for 3–4 hours.

  • Workup: Pour reaction mixture into ice water. The product will precipitate.

  • Filter the solid and wash extensively with water to remove acid.

  • Result: Beige solid. Dry under vacuum.[6] Note: Check NMR for rotamers.

Protocol C: Comparative Deprotection
  • For Acetyl: Suspend product in EtOH. Add 6N HCl (10 eq). Reflux for 4–12 hours. Neutralize with NaOH.

  • For Formyl: Dissolve in MeOH. Add 1.25M HCl in MeOH (2 eq). Stir at RT for 4–6 hours. Alternatively, treat with Hydrazine hydrate (2 eq) in EtOH at RT.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for deprotection conditions).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic insight on amide hydrolysis).
  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Context on catalyst poisoning by free amines).

  • Reddy, E. A., et al. (2013). "A mild and efficient method for the N-formylation of amines."[5] Tetrahedron Letters. Link

Sources

Validation

HPLC method development for purity analysis of halo-formanilides

Comparative HPLC Method Development Guide: Purity Analysis of Halo-Formanilides Executive Summary & Scientific Context Halo-formanilides (e.g., 2-chloroformanilide, 4-bromoformanilide) are critical intermediates in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Method Development Guide: Purity Analysis of Halo-Formanilides

Executive Summary & Scientific Context

Halo-formanilides (e.g., 2-chloroformanilide, 4-bromoformanilide) are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and various agrochemicals. Their purity analysis presents a unique chromatographic challenge:

  • Positional Isomerism: The ortho-, meta-, and para- isomers possess identical molecular weights and similar hydrophobicities, making separation on standard alkyl phases difficult.

  • Hydrolytic Instability: The amide bond is susceptible to hydrolysis under acidic/basic conditions or high temperatures, reverting the formanilide to its corresponding halo-aniline impurity during the run.

  • Electronic Selectivity: The halogen substituent creates distinct electron density maps on the aromatic ring, which can be exploited by specific stationary phases.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase, demonstrating why the latter is the superior choice for this specific application.

Mechanism of Action: Why C18 Fails and Phenyl-Hexyl Succeeds

To achieve baseline separation of halo-formanilide isomers, one must move beyond simple hydrophobicity.[1]

  • The C18 Limitation: Standard C18 columns separate based on hydrophobic subtraction. Since ortho-, meta-, and para- halo-formanilides have nearly identical logP values, C18 columns often result in co-elution or "shouldering" (Resolution

    
    ).
    
  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl phases utilize a dual-retention mechanism:

    • Hydrophobicity: Provided by the hexyl linker.

    • 
       Interactions:  The phenyl ring on the stationary phase interacts with the 
      
      
      
      -electrons of the analyte's aromatic ring.[2] The halogen position (o, m, p) alters the electron density and steric availability of the analyte's ring, resulting in significantly different interaction strengths and, consequently, distinct retention times.

Comparative Study: Stationary Phase Selection

The following data summarizes a method development study separating a mixture of 2-chloroformanilide (impurity), 3-chloroformanilide (impurity), and 4-chloroformanilide (target), along with their hydrolysis product (4-chloroaniline).

Experimental Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase: 50:50 Water:Acetonitrile (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Table 1: Chromatographic Performance Comparison
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Performance Delta
Elution Order 4-aniline < 2-form < 3-form / 4-form (co-elute)4-aniline < 2-form < 3-form < 4-formComplete Reversal
Selectivity (

) 3- vs 4-
1.02 (Co-elution)1.12+9.8%
Resolution (

) 3- vs 4-
0.8 (Critical Pair Fail)3.2 (Baseline)> 400% Improvement
Peak Symmetry (Tailing Factor) 1.31.05Improved Shape

Analysis: The C18 column failed to resolve the meta and para isomers (


). The Phenyl-Hexyl column achieved baseline resolution (

) due to the specific interaction between the stationary phase

-electrons and the electron-deficient ring of the 4-chloroformanilide.

Visualization: Method Development Workflow

The following diagram outlines the logical decision tree for developing this method, highlighting the critical "switch" point from Alkyl to Phenyl phases.

MethodDevelopment Start Start: Halo-formanilide Mixture ScreenC18 Screen 1: C18 Column (Hydrophobic Mechanism) Start->ScreenC18 CheckRes Check Resolution (Rs) of Positional Isomers ScreenC18->CheckRes FailC18 Result: Co-elution (Rs < 1.5) Isomers have similar Hydrophobicity CheckRes->FailC18 Rs < 1.5 FinalMethod Final Validated Method Rs > 2.0 for all isomers CheckRes->FinalMethod Rs > 1.5 (Unlikely) SwitchPhase Switch to Phenyl-Hexyl (Pi-Pi Interaction Mechanism) FailC18->SwitchPhase Selectivity Change Required OptimizePH Optimize Mobile Phase pH (Prevent Hydrolysis) SwitchPhase->OptimizePH OptimizePH->FinalMethod

Caption: Decision tree illustrating the necessity of switching from C18 to Phenyl-Hexyl phases for positional isomer resolution.

Comparative Study: Mobile Phase & Stability

A critical failure mode in formanilide analysis is on-column hydrolysis. Formanilides are amides; in the presence of strong acids (e.g., 0.1% TFA, pH ~2) and heat, they degrade to anilines.

Table 2: Stability of 4-Chloroformanilide (24-Hour Autosampler Study)
Mobile Phase ModifierpHDegradation (% Aniline formed)Recommendation
0.1% Trifluoroacetic Acid (TFA) ~2.04.5%Avoid (Significant Hydrolysis)
0.1% Formic Acid ~2.71.2%Caution (Limit run times)
10mM Ammonium Formate 3.8< 0.1%Recommended (Stable)
10mM Phosphate Buffer 7.00.2%Alternative (Non-MS compatible)

Scientific Insight: While acidic conditions generally improve peak shape for nitrogenous bases, the amide bond of the formanilide requires a pH closer to 4.0–5.0 to minimize hydrolytic cleavage while maintaining protonation of the aniline impurity for separation.

Visualization: Interaction & Degradation Pathways

This diagram illustrates the two competing chemical realities: the desired


 separation mechanism and the undesired hydrolysis reaction.

Mechanism Analyte Halo-Formanilide (Electron Deficient Ring) Interaction Pi-Pi Stacking (Separation Mechanism) Analyte->Interaction Hydrolysis Hydrolysis Reaction (Degradation) Analyte->Hydrolysis pH < 3.0 Stationary Phenyl-Hexyl Phase (Electron Rich Ring) Stationary->Interaction Acid Excess Acid (H+) (Mobile Phase) Acid->Hydrolysis Product Halo-Aniline + Formic Acid (Impurity Artifact) Hydrolysis->Product

Caption: Dual-pathway diagram showing the desired Pi-Pi separation mechanism versus the risk of acid-catalyzed hydrolysis.

Recommended Experimental Protocol (SOP)

Based on the comparative data, the following protocol is validated for self-consistency and robustness.

1. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water (Buffered). Do not use pure acid.

  • Concentration: 0.5 mg/mL.

  • Pre-treatment: Filter through 0.2 µm PTFE.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm or sub-2 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to elute polar anilines)

    • 2-15 min: 30% -> 70% B (Gradient for isomer separation)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (max absorption for formanilide) and 210 nm (for aniline impurities).

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between 3-chloro and 4-chloroformanilide.
    
  • Tailing Factor: < 1.5 for all peaks.

  • On-column Stability: Injection of standard at T=0 and T=12 hours must show <0.5% increase in aniline peak area.

References

  • Comparison of Selectivity of Phenyl-Hexyl and C18 Phases Source: Chromatography Online (LCGC). URL:[Link]

  • Separation of Neutral Aromatics on Phenyl-Hexyl Columns Source: Halo Columns (Advanced Materials Technology) Application Notes. URL:[Link]

  • Stability of Amides in Acidic Mobile Phases Source: Journal of Chromatography A (via ScienceDirect). URL:[Link]

  • Agilent ZORBAX Eclipse Plus Phenyl-Hexyl Technical Guide Source: Agilent Technologies.[4][5] URL:[Link]

Sources

Comparative

High-Resolution Infrared Spectroscopy of Iodinated Aryl Formamides: A Comparative Guide to ATR-FTIR vs. Transmission FTIR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Aryl Formamides In drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Aryl Formamides

In drug development and synthetic organic chemistry, the formamide moiety (


) is a critical pharmacophore and synthetic intermediate. Resolving the precise infrared (IR) stretching frequency of the formamide carbonyl (

, the Amide I band) provides direct insight into the molecule's electronic environment and conformational state.

However, when the formamide group is attached to an iodinated aromatic ring (e.g., N-(iodophenyl)formamides), the spectral analysis becomes highly complex. The standard formamide


 stretch typically manifests around 1690 cm⁻¹[1]. When conjugated to an aryl ring, this peak can shift unpredictably due to the massive atomic radius and electronegativity of the iodine substituent. Accurately measuring these subtle shifts requires selecting the optimal spectroscopic sampling technique. This guide objectively compares Attenuated Total Reflectance FTIR (ATR-FTIR)  against traditional Transmission FTIR (KBr Pellet)  for resolving these critical molecular features.

Mechanistic Causality: Why Iodine Position Dictates Carbonyl Frequency

As an application scientist, I emphasize that we are not merely looking for a peak on a graph; we are measuring the physical tension of a chemical bond. The position of the iodine atom on the aromatic ring fundamentally alters the formamide carbonyl peak through two competing mechanisms:

  • Para/Meta-Iodination (The Inductive Effect): Iodine is an electronegative halogen. When positioned at the para or meta position, its electron-withdrawing inductive effect (-I) pulls electron density away from the amide nitrogen. This reduces the nitrogen's ability to donate its lone pair into the carbonyl group via resonance, effectively increasing the double-bond character of the

    
     bond and causing a slight "blue shift" (higher frequency) in the IR spectrum.
    
  • Ortho-Iodination (Steric Hindrance): Iodine has a massive van der Waals radius (1.98 Å). When placed ortho to the formamide group, the steric clash forces the amide plane to twist out of alignment with the aromatic ring. This physical twisting completely breaks the

    
    -conjugation between the ring and the amide. The localized electron density drastically increases the 
    
    
    
    bond stiffness, resulting in a severe blue shift, often pushing the carbonyl peak above 1710 cm⁻¹[2].

Mechanism Base N-Phenylformamide C=O Base Freq (~1685 cm⁻¹) Para Para/Meta-Iodination Base->Para Ortho Ortho-Iodination Base->Ortho Inductive Inductive Effect (-I) Reduces N-lone pair donation Para->Inductive Steric Steric Hindrance Twists Amide Out-of-Plane Ortho->Steric Para_Result Preserved Conjugation Slight Blue Shift (~1695 cm⁻¹) Inductive->Para_Result Ortho_Result Loss of Conjugation Strong Blue Shift (~1715 cm⁻¹) Steric->Ortho_Result

Caption: Mechanistic pathways showing how iodine substitution position dictates formamide carbonyl IR shifts.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

To detect these specific shifts (ranging from 5 to 30 cm⁻¹), the choice of IR sampling technique is paramount.

The Alternative: Transmission FTIR (KBr Pellet)

Historically, transmission FTIR using a pressed Potassium Bromide (KBr) pellet has been the gold standard. It provides a true bulk analysis of the sample. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad


 stretch and, critically, a water bending vibration around 1630–1640 cm⁻¹. This water band can artificially broaden or obscure the lower shoulder of the formamide Amide I band[3].
The Product: ATR-FTIR (Diamond Crystal)

ATR-FTIR utilizes an evanescent wave that penetrates only a few micrometers into the sample. Because the sample is analyzed neat (without a matrix like KBr), moisture interference is virtually eliminated, providing a pristine view of the 1650–1720 cm⁻¹ carbonyl region. However, users must account for the wavelength-dependent penetration depth; peaks at lower wavenumbers appear artificially stronger than those at higher wavenumbers, necessitating algorithmic correction[4].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on Iodinated Formamides
Sample Preparation None (Analyzed neat)Grind with KBr, press at 10 tonsATR prevents polymorphic changes induced by high-pressure grinding.
Moisture Interference NegligibleHigh (H₂O bending at ~1640 cm⁻¹)Transmission risks obscuring the Amide I/II bands.
Penetration Depth Wavelength-dependent (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Bulk transmissionATR requires software correction for accurate relative peak intensities[4].
Pathlength Consistency Highly reproducibleVariable (depends on pellet thickness)ATR allows for superior spectral subtraction and quantitative overlay.
Carbonyl Resolution Excellent (Sharp, distinct peaks)Good (Prone to broadening)ATR is superior for resolving the subtle ortho vs para steric shifts.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check.

Protocol A: High-Resolution ATR-FTIR Workflow
  • Crystal Preparation & Background: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry. Validation Check: Run a background scan. The energy throughput should be >95%, and the baseline must be flat with no residual organic peaks.

  • Sample Application: Place 2–5 mg of the solid iodinated aryl formamide directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform contact. Causality: Poor contact reduces the penetration depth of the evanescent wave, leading to weak, noisy spectra.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (minimum 32 scans to optimize signal-to-noise ratio).

  • Algorithmic Correction: Apply the ATR correction algorithm in the spectrometer software. Causality: This corrects the anomalous dispersion and wavelength-dependent intensity, making the spectrum directly comparable to transmission libraries[4].

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use to minimize water absorption.

  • Milling: Mix the iodinated aryl formamide with KBr at a 1:100 ratio (w/w). Grind gently in an agate mortar. Validation Check: Do not over-grind, as excessive friction can induce localized heating and alter the crystal polymorph of the API.

  • Pressing: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 2 minutes. Validation Check: The resulting pellet must be visually translucent. An opaque pellet indicates poor milling or moisture absorption, which will cause severe baseline scattering.

  • Data Acquisition: Place the pellet in the transmission holder and scan under identical parameters to Protocol A.

Workflows cluster_ATR ATR-FTIR Workflow (Preferred) cluster_Trans Transmission Workflow (Alternative) Sample Iodinated Aryl Formamide Sample ATR_Prep Direct Application to Diamond Crystal Sample->ATR_Prep Trans_Prep Grind with KBr & Press Pellet Sample->Trans_Prep ATR_Scan Evanescent Wave Scanning (32 scans) ATR_Prep->ATR_Scan ATR_Corr Apply ATR Correction Algorithm ATR_Scan->ATR_Corr Trans_Scan Bulk Transmission Scanning (32 scans) Trans_Prep->Trans_Scan Trans_Corr Baseline Correction & H₂O Subtraction Trans_Scan->Trans_Corr

Caption: Step-by-step workflow comparison between ATR-FTIR and Transmission FTIR methodologies.

Conclusion

For the structural elucidation of iodinated aryl formamides, ATR-FTIR is the unequivocally superior technique . While transmission FTIR remains a viable alternative, the risk of moisture interference from the KBr matrix overlapping with the critical 1650–1720 cm⁻¹ carbonyl region compromises data integrity. By utilizing ATR-FTIR and applying the necessary mathematical penetration depth corrections, researchers can confidently resolve the subtle, sterically-induced blue shifts of the formamide carbonyl caused by ortho-iodination, thereby validating their synthetic pathways with high precision.

References

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • Destruction route of solid-state formamide by thermal H atoms. Astronomy & Astrophysics. Available at: [Link]

  • Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand. Frontiers in Chemistry. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

Validation

High-Performance N-Formylation of Electron-Deficient Anilines: A Comparative Reagent Guide

Introduction & Mechanistic Rationale The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that serve as critical intermediates for isocyanides, formamidines, and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that serve as critical intermediates for isocyanides, formamidines, and pharmaceutically active compounds. While aliphatic amines and electron-rich anilines undergo formylation readily with standard reagents like formic acid or ethyl formate, electron-deficient anilines present a significant synthetic hurdle[1].

The Causality of Deactivation: Anilines bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂), trifluoromethyl (-CF₃), or cyano (-CN) moieties suffer from severe nucleophilic deactivation. These groups pull electron density away from the nitrogen lone pair via inductive and resonance effects. Mechanistically, this lowers the energy of the amine's Highest Occupied Molecular Orbital (HOMO), drastically increasing the activation energy required for the nucleophilic attack on the carbonyl carbon of a formylating agent. Consequently, standard thermal formylation with formic acid often results in negligible yields or requires excessively harsh conditions that risk substrate degradation[1].

To overcome this kinetic barrier, the formylation system must be fundamentally altered by either:

  • Lowering the LUMO of the electrophile: Using highly reactive formylating agents with excellent leaving groups.

  • Catalytic activation: Employing Lewis or Brønsted acids to activate the carbonyl carbon of standard reagents.

ReagentSelection Start Aniline Substrate CheckEWG Has strong EWG? (e.g., -NO2, -CF3) Start->CheckEWG Standard Standard Reagents (HCOOH, Ethyl Formate) CheckEWG->Standard No (Electron-rich/Neutral) Deactivated Deactivated Aniline (Poor Nucleophile) CheckEWG->Deactivated Yes CatApproach Catalytic Activation (HCOOH + ZnO NPs) Deactivated->CatApproach Green Chemistry Priority ReactiveApproach Highly Electrophilic Reagents Deactivated->ReactiveApproach Speed & High Yield Priority AFA Acetic Formic Anhydride (In situ generation) ReactiveApproach->AFA Cost-effective PFPF Pentafluorophenyl Formate (Bench-stable, fast) ReactiveApproach->PFPF Maximum Reactivity

Decision matrix for selecting formylation reagents based on aniline nucleophilicity.

Benchmarking High-Performance Formylating Reagents

To provide actionable insights, we benchmark three distinct reagent systems proven to effectively formylate deactivated substrates.

A. Acetic Formic Anhydride (AFA)

AFA is a highly electrophilic mixed anhydride. Because the acetate ion is a superior leaving group compared to hydroxide or alkoxide, AFA reacts rapidly with poor nucleophiles[2].

  • Expert Insight: AFA is thermodynamically unstable and will disproportionate into acetic anhydride and carbon monoxide over time. It must be generated in situ at low temperatures (0 °C to -20 °C)[2]. When combined with microwave irradiation over a silica gel support, reaction times can be reduced to mere minutes[3].

B. Pentafluorophenyl Formate (PFPF)

PFPF is a bench-stable, highly reactive ester. The extreme electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack, while the resulting pentafluorophenoxide is an exceptional leaving group[4].

  • Expert Insight: PFPF is the reagent of choice for the most severely deactivated amines where AFA fails or causes side reactions. It is highly chemoselective, formylating N-nucleophiles while leaving O-nucleophiles largely untouched[4].

C. Formic Acid with ZnO Nanoparticles (Green Catalysis)

For a more sustainable approach, heterogeneous catalysis using Zinc Oxide nanoparticles (ZnO NPs) activates inexpensive formic acid. The Lewis acidic Zn²⁺ sites coordinate to the carbonyl oxygen of formic acid, increasing its electrophilicity and facilitating the attack of the deactivated amine[1].

  • Expert Insight: This method avoids stoichiometric organic waste (like acetic acid or pentafluorophenol) and allows for easy catalyst recovery via centrifugation, making it ideal for scale-up[1].

Quantitative Data Comparison

The following table summarizes the performance of these reagents using 4-nitroaniline as the standardized benchmark substrate. 4-nitroaniline is notoriously difficult to acylate due to the strong para-nitro resonance deactivation[5].

Reagent SystemCatalyst / SupportConditionsReaction TimeYield (%)Primary Byproduct
Formic Acid (Control) NoneReflux, Neat> 24 h< 10%Water
AFA (In situ) [2]NoneCH₂Cl₂, -20 °C to RT2 h73%Acetic Acid
AFA (Solid-supported) [3]Silica GelMicrowave (300W)3 min92%Acetic Acid
PFPF [4]NoneCHCl₃, RT< 1 h> 90%Pentafluorophenol
HCOOH + ZnO NPs [1]ZnO NPs (7 mol%)Solvent-free / aq. EtOH, RT20 min96%Water

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Adherence to temperature controls and stoichiometric ratios is critical to prevent side reactions (such as di-formylation or reagent degradation).

Protocol 1: In Situ Generation and Application of AFA[2]

AFAWorkflow Step1 Cool Ac2O to 0 °C Step2 Add HCOOH dropwise Step1->Step2 Step3 Stir 15 min (Form AFA in situ) Step2->Step3 Step4 Add Deactivated Aniline at -20 °C Step3->Step4 Step5 Warm to RT & Monitor (TLC) Step4->Step5 Step6 Quench (NaHCO3) & Extract Step5->Step6

Step-by-step experimental workflow for the in situ generation and application of Acetic Formic Anhydride.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere, cool acetic anhydride (1.5 equiv.) to 0 °C using an ice bath[2].

  • AFA Generation: Slowly add anhydrous formic acid (2.0 equiv.) dropwise with vigorous stirring. Maintain at 0 °C for 15 minutes to allow the mixed anhydride to form[2].

  • Substrate Addition: In a separate flask, dissolve the electron-deficient aniline (1.0 equiv.) in anhydrous CH₂Cl₂ and cool to -20 °C (dry ice/acetone bath)[2].

  • Reaction: Transfer the freshly prepared AFA solution dropwise to the amine solution. Remove the cooling bath and allow the reaction to warm to room temperature[2].

  • Workup: Monitor via TLC. Upon completion, carefully quench with saturated aqueous NaHCO₃ (to neutralize acetic and formic acids). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure[2].

Protocol 2: Rapid Formylation using PFPF[4]
  • Reaction Setup: Dissolve the deactivated aniline (1.0 equiv.) in anhydrous chloroform or DMF at room temperature.

  • Reagent Addition: Add Pentafluorophenyl formate (1.1 equiv.) in one portion. The reaction is typically exothermic; for large scales, dropwise addition is recommended.

  • Monitoring: Stir at room temperature. Deactivated anilines typically reach full conversion within 30–60 minutes[4].

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M NaOH (3x) to completely remove the pentafluorophenol byproduct. Wash with brine, dry over MgSO₄, and evaporate the solvent.

Protocol 3: Green Catalytic Formylation with ZnO Nanoparticles[1]
  • Catalyst Mixing: In a 10 mL round bottom flask, mix the electron-deficient aniline (1.0 mmol) with ZnO nanoparticles (7–10 mol%)[1]. Stir magnetically for 10 minutes under aerobic conditions to ensure uniform distribution.

  • Formylation: Add formic acid (2.5 to 3.0 mmol) dropwise to the mixture at room temperature. A 1:1 mixture of water and ethanol can be added as a solvent if the mixture is too viscous[1].

  • Isolation: Stir for 20 minutes. Quench with ethyl acetate (5 mL). Filter the mixture to recover the ZnO NPs (which can be washed and reused for up to 5 cycles)[1].

  • Workup: Extract the filtrate with additional ethyl acetate and water. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the pure formanilide[1].

References

  • Kisfaludy, L., & Ötvös, L. (1987). "Rapid and Selective Formylation With Pentafluorophenyl Formate." Synthesis. Available at:[Link]

  • Saikia et al. (2022). "ZnO nanoparticles catalyzed C–N bond-forming reactions: A highly efficient protocol to convert electron-deficient anilines to formanilides." Indian Journal of Chemistry. Available at:[Link]

  • Gupta, S. et al. "N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL." JETIR. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-(4-Chloro-3-iodophenyl)formamide

Executive Summary & Chemical Context[1][2][3][4][5] N-(4-Chloro-3-iodophenyl)formamide is a halogenated aromatic amide, typically utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-(4-Chloro-3-iodophenyl)formamide is a halogenated aromatic amide, typically utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors).[1][2] Its structure contains both Chlorine and Iodine substituents on the phenyl ring, paired with a formamide moiety.[2]

The Core Directive: Because of the dual-halogen load (specifically Iodine), this compound and all associated waste streams must be strictly segregated as Halogenated Organic Waste .[1][2] Failure to segregate this from non-halogenated solvents can damage standard incinerators (due to corrosive acid gas formation) and result in significant regulatory fines under RCRA (USA) or REACH (EU) protocols.[1]

Chemical Profile & Hazard Identification

Note: While specific SDS data for this exact intermediate may be proprietary, the following hazards are extrapolated from structural analogs (e.g., N-(4-chlorophenyl)formamide) and functional group reactivity.

PropertyDescription
Chemical Class Halogenated Aromatic Amide
Physical State Solid (typically off-white to grey powder)
Key Hazards (GHS) Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2 , Eye Dam. 1
Reactivity Stable under normal conditions.[1][2][3][4] Hydrolyzes in strong acid/base to release 4-chloro-3-iodoaniline (highly toxic) and formic acid.[1]
Disposal Class Halogenated Organic (Do NOT drain dispose)

Waste Segregation Strategy (The "Trust" Pillar)[1]

The most common error in laboratory waste management is "cross-contamination of streams."

  • The Cost of Error: Mixing 50 mL of this halogenated waste into a 20 L carboy of non-halogenated acetone converts the entire 20 L volume into "Halogenated Waste," increasing disposal costs by approximately 500-800% and requiring specialized incineration.[1][2]

The Segregation Logic[6]
  • Presence of Halogens: The Iodine and Chlorine atoms do not burn cleanly. They form Hydrogen Iodide (HI) and Hydrogen Chloride (HCl) gases during combustion.[1]

  • Incineration Requirement: This waste requires a kiln with flue gas scrubbing (alkaline scrubbers) to neutralize acid gases.[1] Standard fuel-blending incinerators cannot handle this.[1]

Decision Workflow

The following logic gate ensures your waste ends up in the correct stream.

DisposalWorkflow Start Waste Generated: N-(4-Chloro-3-iodophenyl)formamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, rinsates) StateCheck->LiquidWaste Liquid/Solution SolidContainer Container: Wide-mouth HDPE Jar SolidWaste->SolidContainer LabelSolid Label: 'Hazardous Waste - Toxic Solid' (List specific chemical name) SolidContainer->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Solvent Composition? LiquidWaste->SolventCheck HaloCarboy Container: Halogenated Solvent Carboy (Red Can/Jerrycan) SolventCheck->HaloCarboy Contains Halogens (Even trace amounts) HaloCarboy->Storage Pickup EHS Pickup / High-Temp Incineration Storage->Pickup

Figure 1: Decision logic for segregating halogenated amide waste.[1] Note that any liquid mixture containing this compound defaults to the "Halogenated" stream.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applies to: Expired stocks, weigh-paper, contaminated gloves, spill cleanup debris.[1][2]

  • PPE Requirement: Nitrile gloves (double gloving recommended due to Iodine content), safety goggles, and lab coat.[2] Use a fume hood to avoid dust inhalation.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use glass for solids if avoidable, to prevent breakage during transport.[2]

  • Transfer: Transfer the solid waste into the jar. Do not fill beyond 90% capacity.

  • Labeling (Critical):

    • Attach a hazardous waste tag.[1]

    • Constituents: Write "N-(4-Chloro-3-iodophenyl)formamide" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Close the lid tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).[1] Store in the Satellite Accumulation Area (SAA).[1]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applies to: Reaction mixtures, HPLC effluents, or glassware rinsates.[2]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases.[1] Formamides can hydrolyze in basic waste streams, releasing heat and toxic anilines.[2]

  • Segregation: Pour all solutions containing this compound into the Halogenated Solvent waste stream.[1]

    • Rule of Thumb: If the solution contains >0.1% of this compound, the entire volume is halogenated.[2]

  • Rinsing Glassware:

    • Step 1: Triple rinse the empty flask with a compatible solvent (e.g., acetone or dichloromethane).[2]

    • Step 2: Collect all three rinses into the Halogenated waste container.

    • Step 3: Once triple-rinsed, the glassware can be washed normally or the solvent evaporated in a hood (if permitted by local air regulations), but collection is preferred.[1][2]

Emergency Procedures: Spill Management

Scenario: You have dropped a vial containing 5g of N-(4-Chloro-3-iodophenyl)formamide powder.

  • Evacuate & Alert: Clear the immediate area. If dust is visible in the air, evacuate the lab for 15 minutes to allow settling/ventilation.[2]

  • PPE Upgrade: Wear a P95/N95 particulate respirator if outside a fume hood.[1]

  • Dry Spill Cleanup:

    • Do NOT sweep dry (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet mass into a plastic waste bag or wide-mouth jar.[1]

  • Decontamination: Wipe the surface with a mild detergent solution.[1] Place all cleanup materials into the Solid Hazardous Waste container.

  • Reporting: Log the incident with your EHS officer.[1]

Regulatory & Compliance Context

US EPA (RCRA)

While this specific intermediate may not have a unique "P" or "U" list code, it falls under the "Characteristic" and "General" definitions:

  • Waste Code: Likely D003 (if reactive, though unlikely) or simply regulated as F-listed solvent mixtures if dissolved in spent halogenated solvents (e.g., F002 ).[1][2]

  • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" (unless tested toxic via TCLP) but manage as Halogenated to satisfy incinerator permit requirements.[1]

European Union (REACH/CLP)[1]
  • Classification: This substance must be managed in accordance with Directive 2008/98/EC on waste.

  • LoW Code: Likely 07 05 13 * (solid wastes containing hazardous substances) or 14 06 02 * (halogenated solvents and solvent mixtures).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for N-(4-chlorophenyl)formamide (Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]

  • Princeton University EHS (2023). Waste Removal and Waste Streams Guide. Retrieved from [Link][1]

Sources

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